Structural Elucidation of 3-Phenylpentan-3-amine: A Comprehensive NMR Spectroscopic Guide
Part 1: Executive Summary & Strategic Approach The structural elucidation of 3-phenylpentan-3-amine presents a classic exercise in NMR logic: distinguishing a symmetric, quaternary center-based molecule from its isomers....
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Approach
The structural elucidation of 3-phenylpentan-3-amine presents a classic exercise in NMR logic: distinguishing a symmetric, quaternary center-based molecule from its isomers. As a pharmacophore scaffold, this tertiary carbinamine structure requires rigorous verification to ensure the integrity of subsequent structure-activity relationship (SAR) studies.
This guide moves beyond basic spectral assignment. It establishes a self-validating workflow designed to confirm the presence of the quaternary carbon, the equivalence of the ethyl chains, and the integrity of the amine functionality.
The Core Challenge
The molecule possesses a
plane of symmetry (on average time scales), rendering the two ethyl groups chemically equivalent. The primary analytical risk is misidentifying the quaternary carbon (C3) or confusing the ethyl signals with impurities.
Part 2: Experimental Workflow & Sample Preparation
To ensure high-fidelity data, the following protocol is mandatory. Poor sample preparation is the leading cause of ambiguous assignments in amine analysis.
The "Clean-Slate" Protocol
Solvent Choice: Deuterated Chloroform (
) is the standard. However, for sharp amine signals, Dimethyl Sulfoxide-d6 () is superior as it reduces the rate of proton exchange, often revealing coupling or distinct broad singlets.
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause signal broadening due to intermolecular hydrogen bonding.
Water Management: Use an oven-dried NMR tube. Trace water in
(1.56 ppm) often overlaps with the methylene or amine signals of this specific molecule.
Elucidation Logic Map
Figure 1: Strategic workflow for the structural verification of tertiary carbinamines.
Part 3: 1H NMR Analysis (Proton Assignment)
The 1H NMR spectrum of 3-phenylpentan-3-amine is characterized by three distinct regions. The symmetry of the molecule simplifies the spectrum, halving the expected number of alkyl signals.
Spectral Features
The Ethyl Group (High Field):
Methyls (
): Appear as a triplet (t) . Due to the proximity of the aromatic ring, these may be slightly shielded compared to a standard alkane, typically appearing around 0.70–0.80 ppm .
Methylenes (
): Appear as a quartet (q) . These protons are diastereotopic in principle if the nitrogen is chiral (slow inversion) or protonated, but in the free base at room temperature, rapid inversion usually renders them equivalent, resulting in a clean quartet around 1.70–1.85 ppm .
The Amine (
):
Typically a broad singlet. In
, it often appears between 1.2–1.6 ppm , potentially overlapping with the methylene signal.
Validation: A
shake is required. If the signal disappears, it is the amine.
The Phenyl Group (Low Field):
Typical aromatic multiplet pattern in the 7.15–7.45 ppm range.
Integration must equal 5 protons.
1H NMR Data Summary Table
Assignment
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Notes
H-5, H-5' ()
0.75
Triplet (t)
6H
~7.5
2 equivalent methyls
H-4, H-4' ()
1.78
Quartet (q)
4H
~7.5
2 equivalent methylenes
NH2
1.40 (broad)
Singlet (br s)
2H
-
Exchangeable with
Ph-H (m, p)
7.20 - 7.35
Multiplet (m)
3H
-
Meta/Para protons
Ph-H (o)
7.38 - 7.45
Multiplet (m)
2H
-
Ortho protons
Part 4: 13C NMR & DEPT Analysis
The Carbon-13 spectrum is the definitive proof of the quaternary carbon (C-3), which distinguishes this structure from isomeric secondary amines.
The Quaternary "Smoking Gun"
C-3 (Quaternary): This carbon is bonded to a nitrogen, a phenyl ring, and two ethyl groups. It will appear significantly deshielded, typically in the 58–62 ppm range.
DEPT-135 Experiment:
and signals phase UP (+).
signals phase DOWN (-).
Quaternary carbons do not appear.
Result: The signal at ~60 ppm will disappear in the DEPT-135 spectrum, confirming it has no attached protons.
13C NMR Data Summary
Assignment
Shift (, ppm)
DEPT-135 Phase
Structural Insight
C-5 ()
7.8
Positive (+)
Terminal methyls
C-4 ()
32.5
Negative (-)
Ethyl methylenes
C-3 (Quaternary)
59.2
Absent
Core structural pivot
Ph-C (Ortho/Meta/Para)
126 - 128
Positive (+)
Aromatic CH
Ph-C (Ipso)
146.5
Absent
Quaternary aromatic C
Part 5: 2D NMR Connectivity (The Proof)
While 1D spectra provide the pieces, 2D NMR assembles the puzzle. The HMBC (Heteronuclear Multiple Bond Correlation) is the critical experiment here.
HMBC Logic
We need to prove that the Ethyl groups and the Phenyl ring are attached to the same carbon (C-3).
Correlation 1: Protons from the Ethyl
(1.78 ppm) should show a strong 2-bond coupling () to the Quaternary C-3 (~59 ppm).
Correlation 2: Protons from the Phenyl Ortho position (~7.4 ppm) should show a 3-bond coupling (
) to the same Quaternary C-3 (~59 ppm).
Connectivity Diagram
Figure 2: Key HMBC correlations establishing the quaternary center connectivity.
Part 6: Advanced Considerations
Salt Formation
If the sample is provided as a hydrochloride salt (3-phenylpentan-3-amine HCl):
The Amine protons will shift dramatically downfield (8.0–9.0 ppm) and appear as a broad hump (often integrating to 3H due to
).
The
-methylene protons (ethyl ) will shift downfield by ~0.3–0.5 ppm due to the electron-withdrawing effect of the cationic nitrogen.
Protocol: To obtain the free base spectrum described above, treat the NMR sample with a micro-spatula of solid
directly in the tube and shake, or perform a mini-extraction.
Stereochemical Non-Equivalence
While the ethyl groups are equivalent in an achiral solvent, adding a Chiral Solvating Agent (CSA) like Pirkle's alcohol or using a chiral solvent can induce non-equivalence (anisochrony) in the ethyl groups. This is a useful advanced technique to determine enantiomeric purity if the molecule were part of a larger chiral synthesis, though the molecule itself is achiral (meso-like symmetry plane) unless isotopically substituted.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (The definitive guide for assigning aromatic and alkyl shifts).
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative resource for chemical shift prediction logic).
AIST. (2023). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. Available at: [Link] (Standard reference for analogous amine spectra).
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at: [Link] (Essential for distinguishing solvent peaks from the amine signal).
potential pharmacological profile of 3-phenylpentan-3-amine.
Technical Guide: Pharmacological Profiling of 3-Phenylpentan-3-amine -Diethylbenzylamine Scaffold. Executive Summary 3-Phenylpentan-3-amine (CAS: 30568-46-8) represents a distinct chemical entity within the class of -dis...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Pharmacological Profiling of 3-Phenylpentan-3-amine
-Diethylbenzylamine Scaffold.
Executive Summary
3-Phenylpentan-3-amine (CAS: 30568-46-8) represents a distinct chemical entity within the class of
-disubstituted benzylamines.[1][2] Unlike the well-characterized phenethylamine class (e.g., amphetamine), this molecule features the amine group attached directly to the benzylic carbon, which is further substituted with two ethyl groups.[1]
This structural configuration imparts unique physicochemical properties:
Metabolic Resistance: The absence of
-hydrogens renders the molecule immune to oxidative deamination by Monoamine Oxidase (MAO), predicting a prolonged half-life.[1][2]
Steric Bulk: The gem-diethyl substitution creates a crowded steric environment, likely reducing affinity for monoamine transporters (DAT/NET/SERT) while potentially enhancing affinity for pore-blocking sites (e.g., NMDA or nAChR channels).[1][2]
Lipophilicity: A predicted LogP of ~3.2 suggests high blood-brain barrier (BBB) permeability.[1]
This guide outlines the theoretical pharmacological profile and the mandatory experimental workflows required to validate its activity as a potential NMDA receptor antagonist or atypical monoaminergic modulator .[1][2]
-dimethylphenethylamine. 3-phenylpentan-3-amine is a benzylamine (chain length = 1 carbon vs. 2).[1][2] This shortening typically reduces direct dopamine release but may retain norepinephrine reuptake inhibition or introduce NMDA antagonism.[1][2]
vs. Amantadine/Memantine: The bulky, lipophilic amine structure mimics the "cage" amines known to block the NMDA receptor ion channel.
Physicochemical Predictions (In Silico):
Property
Value (Predicted)
Implication
LogP
3.2 ± 0.4
Excellent CNS penetration; potential for tissue accumulation.[1]
| Rotatable Bonds | 3 | Moderate flexibility, allowing induced fit in binding pockets. |
Predicted Pharmacodynamics (Target Profiling)
Based on Structure-Activity Relationships (SAR) of bulky benzylamines, the following pharmacological profile is hypothesized:
Primary Hypothesis: NMDA Receptor Antagonism[2]
Mechanism: Open-channel block.[1][2] The cationic amine binds deep within the pore (PCP site), while the ethyl/phenyl groups interact with hydrophobic domains of the GluN1/GluN2 subunits.[1]
Rationale: Sterically crowded amines (e.g., diphenidine, memantine) often exhibit low-affinity, uncompetitive antagonism. The gem-diethyl group provides the necessary bulk to prevent rapid unbinding (trapping block).[1][2]
Rationale: Benzylamines generally show weak affinity for DAT/SERT but can retain NET affinity.[2] The steric bulk may preclude substrate translocation (preventing release), acting instead as a pure reuptake inhibitor.[1]
MAO Interaction: Likely an MAO-B inhibitor (competitive).[1][2] The lack of
-protons makes it a non-substrate, potentially blocking the active site access for endogenous amines.[1]
Off-Target Risks
Sigma-1 Receptor: High affinity is probable due to the combination of a basic nitrogen and flanking hydrophobic groups.[1][2]
hERG Channel: Lipophilic amines with LogP > 3.0 carry a risk of QT prolongation via hERG blockade.[2]
Visualization: SAR & Screening Workflow
The following diagrams illustrate the structural logic and the proposed experimental screening cascade.
Caption: SAR Logic Flowchart deriving predicted pharmacological effects from specific structural features of 3-phenylpentan-3-amine.[1][2]
Caption: Experimental Screening Cascade designed to validate the primary and secondary target hypotheses.
Experimental Protocols
To validate the theoretical profile, the following standardized protocols must be executed.
Pre-incubate synaptosomes with test compound for 10 mins at 37°C.
Add radiolabeled substrate and incubate for 5 mins.[1]
Terminate reaction by ice-cold buffer dilution and filtration.
Control: Use Cocaine (non-selective) or Nisoxetine (NET selective) as positive controls.[1][2]
Data Output: Plot % Inhibition vs. Log[Concentration] to derive IC
.
Protocol C: Metabolic Stability (Microsomal)
Objective: Verify the hypothesis of MAO resistance.[1]
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[1][2]
Incubation: 1
M test compound at 37°C.
Sampling: Aliquots taken at 0, 15, 30, 60 min. Quench with Acetonitrile containing Internal Standard.
Analysis: LC-MS/MS (MRM mode) to monitor parent compound depletion.
Prediction: If the
-diethyl hypothesis holds, intrinsic clearance () should be low (< 10 L/min/mg), indicating high metabolic stability compared to non-substituted benzylamines.[1]
Synthesis (Reference Context)
Note: For research purposes only. All synthesis must occur in a licensed facility.[2]
Intermediate: N-(3-phenylpentan-3-yl)acetamide (if using acetonitrile).[1][2]
Step 3 (Hydrolysis): Reflux intermediate in HCl/EtOH to cleave the amide.
Purification: Recrystallization of the HCl salt from Isopropanol/Ether.
References
Klinman, J. P., & Matthews, R. G. (1985).[4] Calculation of substrate dissociation constants from steady-state isotope effects in enzyme-catalyzed reactions. Journal of the American Chemical Society, 107(4), 1058-1060.[1] (Establishes the rate-limiting nature of
-C-H cleavage in MAO, supporting the stability of -disubstituted amines). Link[1][2]
Wallach, J., et al. (2016).[1] NMDA receptor activity of diphenidine and methoxphenidine: Structure-activity relationships. Psychopharmacology, 233(10), 1801-1811.[1][2] (Provides SAR for bulky amine NMDA antagonists).[1][2] Link[1][2]
Nichols, D. E. (2018).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 7(6), e1205. (Discusses the limitations of benzylamine vs. phenethylamine scaffolds). Link[1][2]
PubChem Compound Summary. (2023). 3-Phenylpentan-3-amine (CID 30568-46-8).[1][2][3] National Center for Biotechnology Information.[2] Link[1][2]
solubility and stability studies of 3-phenylpentan-3-amine
Technical Monograph: Preformulation Characterization of 3-Phenylpentan-3-amine Executive Summary & Chemical Context This technical guide outlines the preformulation strategy for 3-phenylpentan-3-amine , a structural anal...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Preformulation Characterization of 3-Phenylpentan-3-amine
Executive Summary & Chemical Context
This technical guide outlines the preformulation strategy for 3-phenylpentan-3-amine , a structural analog of psychoactive phenethylamines, distinguished by a tertiary carbinamine motif. Unlike simple linear amines, the amine group (
) here is attached to a quaternary carbon (C3), which is also bonded to a phenyl ring and two ethyl groups.
Critical Structural Implications:
Steric Hindrance: The bulky ethyl and phenyl groups surrounding the nitrogen center reduce nucleophilicity compared to less substituted analogs, potentially retarding acylation or enzymatic deamination rates.
Benzylic Lability: The C3 position is benzylic. While the C-N bond is generally strong, the formation of a stable tertiary benzylic carbocation under acidic thermal stress is a theoretical degradation pathway (solvolysis) that must be monitored.
Basicity: As an aliphatic primary amine, it is expected to have a pKa
9.5–10.5, dictating a pH-dependent solubility profile.
Solubility Profiling
Solubility is the gatekeeper for bioavailability. For a lipophilic amine like 3-phenylpentan-3-amine (
, LogP 2.7), the free base is likely water-insoluble, while the protonated species (salt) will be soluble.
pH-Dependent Solubility & pKa Determination
The solubility profile must be mapped across the physiological pH range (1.2 to 6.8).
Hypothesis: The compound exhibits high solubility at pH 1.2 (gastric) due to full protonation (
) and precipitates as the pH approaches the pKa (intestinal/blood pH).
Protocol: Potentiometric Titration (Sirius T3 or equivalent) to determine thermodynamic pKa and Intrinsic Solubility (
).
Salt Screening Strategy
To stabilize the drug substance and enhance solubility, a salt screen is mandatory.
Rationale: HCl is the standard first-line choice for amines. However, if the HCl salt is hygroscopic (common with amine hydrochlorides), less hygroscopic counterions like Fumarate or Maleate should be evaluated.
Table 1: Predicted Solubility Profile
Medium
pH
Species Dominance
Predicted Solubility
Relevance
0.1N HCl
1.2
Cationic ()
High (> 50 mg/mL)
Gastric Dissolution
Acetate Buffer
4.5
Cationic
High
Duodenum
Phosphate Buffer
6.8
Mixed/Free Base
Low/Precipitating
Intestinal Absorption
Water
~7.0
Free Base
Low (< 1 mg/mL)
Formulation Baseline
Stability Assessment (ICH Q1A)
Stability studies must distinguish between chemical degradation (oxidation, hydrolysis) and physical instability (polymorph conversion, hygroscopicity).
Forced Degradation Pathways
The unique structure of 3-phenylpentan-3-amine dictates specific vulnerabilities.
Oxidative Instability: Primary amines are susceptible to oxidation to hydroxylamines (
), nitroso, and nitro derivatives, especially in the presence of metal ions or peroxides.
Benzylic C-N Cleavage: Under high thermal stress and acidic conditions, the C-N bond may weaken due to the stability of the resulting tertiary benzylic carbocation, leading to elimination (alkene formation) or substitution (alcohol formation).
Carbamylation: Primary amines react with atmospheric
to form carbamates. This is reversible but complicates analysis.
Photostability
The phenyl ring acts as a chromophore. UV exposure may induce radical formation at the benzylic position.
Visualizing the theoretical breakdown of the molecule under stress.
Figure 2: Hypothesized degradation pathways for 3-phenylpentan-3-amine.
Detailed Protocols
Protocol A: Forced Degradation (Stress Testing)
Objective: Generate 5–20% degradation to validate analytical method specificity.
Stock Solution: Prepare 1 mg/mL API in Methanol/Water (50:50).
Acid Hydrolysis: Add 1N HCl. Heat at 60°C for 2–8 hours. Target: Benzylic cleavage.
Base Hydrolysis: Add 1N NaOH. Heat at 60°C for 2–8 hours. Target: General stability (amines are usually stable in base).
Oxidation: Add 3%
at Room Temp for 1–4 hours. Target: N-oxide formation.
Control: Store untreated sample in dark at 4°C.
Analysis: Neutralize samples and analyze via HPLC-PDA/MS.
Protocol B: Analytical Method (HPLC Conditions)
To separate the polar amine from neutral degradation products (alkenes/alcohols), a reverse-phase method with ion-pairing or high pH is required.
Column: C18 (e.g., Waters XBridge), high pH stable.
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0). High pH keeps amine deprotonated (neutral) for better retention.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 90% B over 15 mins.
Detection: UV at 210 nm (low selectivity) and 254 nm (Phenyl absorption).
References
International Council for Harmonisation (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products.[1] (2003).[1][2] Link
International Council for Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. (1999). Link
PubChem. Compound Summary: 3-phenylpentan-3-amine (CAS 30568-46-8). National Library of Medicine. Link
Blessy, M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, 4(3), 159-165. (2014). Link
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3] Link
IUPAC nomenclature and CAS registry for 3-phenylpentan-3-amine
IUPAC Nomenclature, Synthesis, and Chemical Registry Executive Summary & Core Identity 3-Phenylpentan-3-amine is a tertiary carbinamine characterized by a geminal diethyl substitution pattern at the benzylic position. Un...
Author: BenchChem Technical Support Team. Date: March 2026
IUPAC Nomenclature, Synthesis, and Chemical Registry
Executive Summary & Core Identity
3-Phenylpentan-3-amine is a tertiary carbinamine characterized by a geminal diethyl substitution pattern at the benzylic position. Unlike the more common phenethylamine class of psychostimulants (e.g., phentermine), this molecule possesses a benzylamine scaffold where the amine is attached directly to the carbon bearing the phenyl ring.
This structural distinction drastically alters its pharmacological profile and synthetic accessibility. This guide provides a definitive breakdown of its nomenclature, verified registry data, and a robust synthetic protocol derived from tertiary alcohol intermediates.
Chemical Registry Data
Parameter
Technical Specification
Preferred IUPAC Name
3-Phenylpentan-3-amine
CAS Registry Number
30568-46-8
Common Synonyms
-Diethylbenzylamine; 1-Ethyl-1-phenylpropylamine
Molecular Formula
CHN
Molecular Weight
163.26 g/mol
SMILES
CCC(N)(CC)c1ccccc1
InChI Key
JOGPHRRMASCZSC-UHFFFAOYSA-N
IUPAC Nomenclature Analysis
The naming of 3-phenylpentan-3-amine follows the IUPAC Blue Book (P-62.2.1.2) recommendations for amines derived from acyclic parent hydrides.
Nomenclature Logic[1]
Principal Functional Group: The amine (-NH
) takes priority.
Parent Hydride Selection: The longest carbon chain containing the amine-bearing carbon is selected. In this structure, the chain is a pentane (5 carbons).[1][2]
Numbering: The chain is numbered to give the amine the lowest possible locant. However, due to symmetry (the amine is on C3), the numbering is 3 regardless of direction.
Substituents: A phenyl group is attached at position C3.[3]
Figure 1: Logical derivation of the IUPAC name based on the 2013 Recommendations.
Synthetic Methodology
Synthesizing sterically hindered tertiary amines requires bypassing the limitations of standard reductive amination (which typically yields secondary amines) or nucleophilic substitution (which suffers from elimination side reactions).
The most reliable protocol for 3-phenylpentan-3-amine utilizes the Ritter Reaction , converting a tertiary alcohol precursor into an amide, followed by hydrolysis.
Core Logic: The tertiary alcohol forms a stable carbocation, which is trapped by a nitrile (HCN equivalent) to form a formamide, which is then hydrolyzed.
Protocol:
Carbocation Generation: Dissolve 3-phenylpentan-3-ol (10 mmol) in glacial acetic acid. Add concentrated H
Alternative: Use Trimethylsilyl cyanide (TMSCN) for strictly anhydrous conditions, though NaCN/H
SO generates HCN in situ.
Heating: Warm to 40°C for 3 hours. The carbocation is intercepted by the nitrogen of the nitrile, forming an imidate intermediate.
Hydrolysis: Add water to the reaction mixture and reflux for 12 hours. This hydrolyzes the intermediate formamide to the free amine.
Isolation: Basify to pH 12 with NaOH (aq). Extract with Dichloromethane (DCM).[3] Dry over MgSO
.
Purification: Distillation under reduced pressure or conversion to the Hydrochloride salt (HCl/Ether) for crystallization.
Figure 2: Step-wise synthetic pathway via Grignard and Ritter reactions.
Pharmacological & Structural Context
Structural Activity Relationship (SAR)
3-Phenylpentan-3-amine represents a specific scaffold class:
-disubstituted benzylamines .
Steric Bulk: The two ethyl groups create significant steric hindrance around the nitrogen. This reduces metabolic deamination by Monoamine Oxidases (MAO), potentially increasing the half-life compared to non-substituted benzylamines.
Benzylamine vs. Phenethylamine:
Phenethylamines (e.g., Amphetamine): Phenyl-C-C-N. High affinity for DAT/NET transporters.
Benzylamines (e.g., 3-Phenylpentan-3-amine): Phenyl-C-N. The lack of the two-carbon spacer generally reduces psychostimulant potency significantly. However, they may retain activity as K
channel blockers or NMDA antagonists depending on substitution.
Safety & Handling
Corrosivity: As a free base amine, it is caustic to mucous membranes.
Storage: Store under inert gas (Argon) to prevent carbamate formation from atmospheric CO
.
References
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1][2] Royal Society of Chemistry. Link
PubChem. (2025).[4][9] Compound Summary: 3-Phenylpentan-3-amine (CID 45036910).[7] National Library of Medicine. Link
NIST. (2024). 3-Phenylpentan-3-ol (Precursor Data).[5] National Institute of Standards and Technology. Link
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society. Link
laboratory scale synthesis protocol for 3-phenylpentan-3-amine
Application Note: Laboratory-Scale Synthesis Protocol for 3-Phenylpentan-3-amine Target Audience: Researchers, scientists, and drug development professionals. Compound: 3-Phenylpentan-3-amine (also known as -diethylbenzy...
-disubstituted benzylamines, such as 3-phenylpentan-3-amine, presents a unique synthetic challenge in medicinal chemistry. Direct amination or standard reductive amination is impossible due to the tertiary nature of the -carbon. Alternative methods, such as the direct azidation of tertiary alcohols using sodium azide and trifluoroacetic acid, pose severe safety risks due to the in situ generation of highly toxic and explosive hydrazoic acid[1].
While the classical Ritter reaction with acetonitrile effectively installs the nitrogen atom, the resulting tertiary acetamide is notoriously resistant to hydrolysis due to the severe steric shielding provided by the two ethyl groups and the phenyl ring[2].
To circumvent this, this protocol utilizes a Modified Ritter Reaction employing chloroacetonitrile[3]. The highly electrophilic tertiary carbocation, generated from 3-phenylpentan-3-ol under strongly acidic conditions, is intercepted by chloroacetonitrile to form N-(3-phenylpentan-3-yl)-2-chloroacetamide. The electron-withdrawing chlorine atom activates the amide for a highly efficient, mild cleavage using thiourea. Thiourea acts as a nucleophile to displace the chloride, forming an isothiouronium intermediate that spontaneously undergoes intramolecular cyclization to 2-imino-4-thiazolidinone, irreversibly liberating the target tertiary amine[3].
Retrosynthetic Strategy & Pathway Visualization
Workflow for the 3-step synthesis of 3-phenylpentan-3-amine via Grignard and Ritter reactions.
Reagent Equivalency & Quantitative Data
The following table summarizes the stoichiometric requirements for a 50 mmol scale synthesis, optimized for maximum yield and safety.
Step
Reagent / Solvent
MW ( g/mol )
Equivalents
Amount
Hazard / Safety Note
1
Propiophenone
134.18
1.00
6.71 g (50.0 mmol)
Irritant; handle in fume hood.
1
Ethylmagnesium bromide (3.0 M)
133.27
1.20
20.0 mL (60.0 mmol)
Flammable, moisture-sensitive.
1
Tetrahydrofuran (THF, Anhydrous)
72.11
-
50 mL
Peroxide former; use freshly distilled.
2
3-Phenylpentan-3-ol
164.25
1.00
6.57 g (40.0 mmol)
Irritant.
2
Chloroacetonitrile
75.50
2.00
5.08 mL (80.0 mmol)
Toxic, lachrymator; strict hood use.
2
Sulfuric Acid (Conc. 98%)
98.08
3.00
6.40 mL (120.0 mmol)
Highly corrosive; exothermic addition.
2
Acetic Acid (Glacial)
60.05
-
6.40 mL
Corrosive, flammable.
3
N-(3-Phenylpentan-3-yl)-2-chloroacetamide
239.74
1.00
7.19 g (30.0 mmol)
Irritant.
3
Thiourea
76.12
1.20
2.74 g (36.0 mmol)
Suspected carcinogen; avoid inhalation.
3
Ethanol / Acetic Acid (5:1 v/v)
-
-
60 mL / 12 mL
Flammable solvent mixture.
Step-by-Step Experimental Protocols
Protocol A: Grignard Addition (Synthesis of 3-Phenylpentan-3-ol)
Causality Focus: Propiophenone is utilized instead of ethyl benzoate to prevent the formation of complex mixtures (e.g., incomplete double addition) and to reduce the equivalents of Grignard reagent required, minimizing organometallic waste.
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an argon atmosphere.
Preparation: Charge the flask with propiophenone (6.71 g, 50.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice-water bath.
Addition: Add ethylmagnesium bromide (20.0 mL of a 3.0 M solution in Et₂O, 60.0 mmol) dropwise via the addition funnel over 30 minutes. Maintain the internal temperature below 10 °C to prevent enolization side reactions.
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
Self-Validation & Quench: Carefully quench the reaction by dropwise addition of saturated aqueous NH₄Cl (30 mL) at 0 °C. Validation: The dissolution of solid magnesium salts into a biphasic clear mixture validates the destruction of the active Grignard reagent.
Workup: Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-phenylpentan-3-ol as a pale yellow oil. (Expected yield: ~90%).
Protocol B: Modified Ritter Reaction (Synthesis of N-(3-Phenylpentan-3-yl)-2-chloroacetamide)
Causality Focus: Acetic acid is used as a co-solvent to ensure homogeneity and temper the exotherm during the addition of concentrated sulfuric acid. The temperature is strictly maintained at 0–5 °C to prevent the tertiary carbocation from undergoing elimination (dehydration) to form 3-phenylpent-2-ene[3].
Setup: In a 100 mL round-bottom flask, dissolve 3-phenylpentan-3-ol (6.57 g, 40.0 mmol) and chloroacetonitrile (5.08 mL, 80.0 mmol) in glacial acetic acid (6.4 mL).
Cooling: Cool the mixture to 0–3 °C in an ice-salt bath.
Acid Addition: Add concentrated sulfuric acid (6.4 mL, 120.0 mmol) dropwise over 20 minutes. Critical: Monitor the internal temperature closely; do not allow it to exceed 5 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Workup: Pour the viscous mixture over crushed ice (50 g) and extract with ethyl acetate (3 × 40 mL).
Neutralization: Wash the combined organic layers sequentially with water (2 × 30 mL), saturated aqueous NaHCO₃ (until CO₂ evolution ceases, ensuring complete acid removal), and brine (30 mL).
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate. Triturate the crude residue with cold hexanes to precipitate N-(3-phenylpentan-3-yl)-2-chloroacetamide as a white solid. (Expected yield: ~80%).
Protocol C: Thiourea Cleavage (Synthesis of 3-Phenylpentan-3-amine)
Causality Focus: A 5:1 mixture of ethanol and acetic acid provides the optimal dielectric environment and protonation state to facilitate the nucleophilic attack of thiourea on the
-chloro group, overcoming the severe steric crowding of the tert-alkyl group[3].
Setup: Suspend the N-(3-phenylpentan-3-yl)-2-chloroacetamide (7.19 g, 30.0 mmol) and thiourea (2.74 g, 36.0 mmol) in a mixture of absolute ethanol (60 mL) and glacial acetic acid (12 mL) in a 250 mL round-bottom flask.
Cleavage: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 85 °C) for 10 hours.
Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol.
Self-Validating Extraction (Acid-Base): Dilute the residue with water (50 mL) and extract with diethyl ether (2 × 30 mL). Validation: This step removes any unreacted chloroacetamide and non-basic impurities; the target amine remains securely in the aqueous layer as its water-soluble acetate salt.
Basification: Cool the aqueous layer to 0 °C and basify to pH > 12 using 20% aqueous NaOH. Extract the liberated free amine with diethyl ether (3 × 40 mL).
Final Isolation: Wash the combined organic extracts with brine, dry over anhydrous K₂CO₃, and concentrate under reduced pressure to yield 3-phenylpentan-3-amine as a colorless to pale yellow oil. (Expected yield: ~85%).
Analytical Characterization (Expected)
IR (neat): Disappearance of the amide carbonyl (~1660 cm⁻¹) and appearance of primary amine N-H stretching bands at ~3350 and ~3280 cm⁻¹.
Synthesis and Anti-influenza A Virus Activity of 2,2-Dialkylamantadines and Related Compounds
Source: Journal of Medicinal Chemistry 2014, 57(15): 6704–6719
URL:[Link]
Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines at NMDA Receptors
Source: European Journal of Medicinal Chemistry 2010, 45(6): 2214–2222
URL:[Link]
application of 3-phenylpentan-3-amine in medicinal chemistry.
Application Note: 3-Phenylpentan-3-amine in Medicinal Chemistry and Drug Development Introduction & Pharmacophore Rationale In the landscape of medicinal chemistry, the strategic introduction of steric bulk is a fundamen...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Phenylpentan-3-amine in Medicinal Chemistry and Drug Development
Introduction & Pharmacophore Rationale
In the landscape of medicinal chemistry, the strategic introduction of steric bulk is a fundamental technique for tuning a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 3-Phenylpentan-3-amine (also known as 1-ethyl-1-phenylpropylamine; CAS: 30568-46-8) is a highly specialized, sterically hindered primary amine[1]. Structurally, it features a phenyl ring, an amine group, and two ethyl groups all bound to a single quaternary alpha-carbon.
The gem-Diethyl Advantage:
The causality behind selecting the
-diethylbenzylamine scaffold lies in its profound metabolic shielding. Endogenous enzymes, particularly Monoamine Oxidase (MAO), require access to the alpha-carbon's hydrogen atoms to catalyze oxidative deamination—a primary clearance pathway for neuroactive amines. By replacing these hydrogens with bulky ethyl groups, 3-phenylpentan-3-amine creates a severe steric clash within the MAO catalytic core, effectively neutralizing this metabolic vulnerability. Consequently, drugs incorporating this moiety exhibit significantly prolonged half-lives and enhanced central nervous system (CNS) penetrance.
Mechanism of MAO evasion by the gem-diethyl substituted alpha-carbon.
Physicochemical Profiling
Understanding the physical properties of 3-phenylpentan-3-amine is critical for downstream formulation and synthesis. The free base is a lipophilic liquid, while its hydrochloride salt (CAS: 104177-96-0) is a stable, off-white crystalline solid[2]. Furthermore, its N,N-dimethylated derivative is a critical degradation product of the spasmolytic drug Trimebutine, necessitating its synthesis as an analytical standard for quality control[3].
Table 1: Physicochemical Properties of 3-Phenylpentan-3-amine and Key Derivatives
Direct amination of tertiary alcohols via standard reductive amination is chemically impossible due to the lack of an intermediate ketone. While the classical Ritter reaction (using HCN) is an option, it requires harsh, prolonged acidic hydrolysis that often degrades sterically hindered amides.
To overcome this, we utilize a chemoselective Azidation-Staudinger sequence . This self-validating protocol leverages the stability of the tertiary benzylic carbocation (SN1 pathway) while avoiding the hydrogenolysis of the benzylic C-N bond that plagues standard Pd/C catalytic hydrogenation.
Safer, high-yield synthetic workflow for 3-phenylpentan-3-amine via tertiary azide.
Protocol A: Synthesis of 3-Phenylpentan-3-amine via Staudinger Reduction
Objective: Convert 3-phenylpentan-3-ol[4] to the primary amine without benzylic cleavage.
Carbocation Generation & Azidation:
Dissolve 10.0 mmol of 3-phenylpentan-3-ol (CAS: 1565-71-5) in 20 mL of anhydrous chloroform (CHCl₃) and cool to 0 °C under an inert argon atmosphere.
Slowly add 3.0 equivalents of Trifluoroacetic acid (TFA). Causality: TFA acts as a mild protic acid to dehydrate the tertiary alcohol, generating a highly stable tertiary benzylic carbocation.
Add 1.5 equivalents of Sodium Azide (NaN₃) in portions. Stir for 4 hours at room temperature.
In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 9:1). The highly lipophilic azide intermediate will run significantly higher than the starting alcohol.
Staudinger Reduction:
Concentrate the organic layer under reduced pressure to yield crude 3-azido-3-phenylpentane.
Dissolve the crude azide in THF (15 mL) and add 1.2 equivalents of Triphenylphosphine (PPh₃).
Self-Validation Step: The immediate evolution of nitrogen gas (N₂ bubbles) visibly confirms the formation of the aza-ylide intermediate.
Once gas evolution ceases (approx. 2 hours), add 5.0 equivalents of distilled water and reflux for 4 hours to hydrolyze the ylide.
Workup & Isolation:
Acidify the mixture with 1M HCl to pH 2, extracting with diethyl ether to remove triphenylphosphine oxide (TPPO) and unreacted starting materials.
Basify the aqueous layer with 2M NaOH to pH 12 and extract with dichloromethane (DCM). Dry over MgSO₄ and concentrate to yield the pure 3-phenylpentan-3-amine free base.
Protocol B: Synthesis of Trimebutine Degradant Standard (Eschweiler-Clarke Methylation)
Objective: Synthesize N,N-dimethyl-3-phenylpentan-3-amine for use as an HPLC calibration standard in Trimebutine stability testing[3].
Imine Formation & Hydride Transfer:
To a round-bottom flask containing 5.0 mmol of 3-phenylpentan-3-amine, add 5.0 mL of Formic Acid (HCOOH, 85%) and 3.0 mL of Formaldehyde (CH₂O, 37% aqueous solution).
Causality: The Eschweiler-Clarke reaction is chosen over methyl iodide alkylation because it strictly prevents over-alkylation to the quaternary ammonium salt. The steric bulk of the alpha-carbon actually facilitates the reaction by locking the conformation for optimal hydride transfer from formic acid.
Reflux & Monitoring:
Heat the mixture to reflux (approx. 100 °C) for 12 hours.
Self-Validation Step: The reaction is driven by the release of CO₂. Attach a bubbler; the cessation of CO₂ bubbling indicates the complete conversion of the primary amine to the tertiary N,N-dimethyl amine.
Isolation:
Cool to room temperature, acidify with 1M HCl, and wash with diethyl ether. Basify the aqueous layer (pH 12) and extract with EtOAc to isolate the N,N-dimethylated degradant standard.
Application in Drug Stability: Trimebutine Degradation Profiling
Beyond its use as a novel pharmacophore, the 3-phenylpentan-3-amine scaffold is highly relevant in pharmaceutical quality assurance. Trimebutine, a widely prescribed antispasmodic for irritable bowel syndrome (IBS), contains a structurally analogous 2-(dimethylamino)-2-phenylbutyl moiety.
Under hydrolytic and oxidative stress conditions (e.g., ICH Q1A stability testing), the ester linkage of Trimebutine cleaves, and subsequent degradation pathways yield N,N-dimethyl-3-phenylpentan-3-amine [3]. Regulatory agencies (FDA/EMA) require the rigorous tracking of this specific degradant. By utilizing the protocols outlined above, analytical chemists can synthesize high-purity reference standards of this degradant to calibrate LC-MS/MS equipment, ensuring the safety and shelf-life integrity of commercial Trimebutine batches.
References
Cas 1565-71-5, 3-PHENYL-3-PENTANOL
Source: LookChem
URL:[Link]
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 3-Phenylpentan-3-amine in Human Plasma
Abstract This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 3-phenylpentan-3-amine in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 3-phenylpentan-3-amine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, ensuring high specificity and low limits of quantification. This method is fit-for-purpose for pharmacokinetic, toxicokinetic, and clinical research applications, and has been developed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3]
Introduction: The Rationale for a Dedicated Bioanalytical Method
3-Phenylpentan-3-amine is a primary amine with a chemical structure that suggests potential pharmacological activity. As with any compound under investigation for therapeutic or other applications, a reliable method for its quantification in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the industry's gold standard for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[2][4]
The primary challenge in developing a bioanalytical method for a small molecule like 3-phenylpentan-3-amine from a complex matrix such as plasma lies in the effective removal of endogenous interferences (e.g., proteins, phospholipids) that can suppress the analyte signal and compromise the accuracy of the results. This application note addresses this challenge through an optimized sample preparation protocol and chromatographic conditions tailored to the physicochemical properties of the analyte.
Method Overview: A Strategic Workflow
The analytical workflow is designed for efficiency, robustness, and high-throughput analysis. It encompasses three key stages: sample preparation, HPLC separation, and MS/MS detection.
Application Note: Leveraging 3-Phenylpentan-3-amine as an α-Tertiary Amine Motif for Enhanced Metabolic Stability in Drug Discovery
Executive Summary & Mechanistic Rationale In modern drug discovery, the metabolic lability of amine-containing pharmacophores frequently leads to high intrinsic clearance and poor in vivo half-lives. Cytochrome P450 (CYP...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In modern drug discovery, the metabolic lability of amine-containing pharmacophores frequently leads to high intrinsic clearance and poor in vivo half-lives. Cytochrome P450 (CYP450) enzymes predominantly target the α-hydrogens adjacent to basic nitrogen atoms, initiating rapid α-oxidation, dealkylation, and subsequent drug degradation.
To circumvent this, the incorporation of α-tertiary amines (ATAs) —where the nitrogen is bound to a fully tetrasubstituted carbon—has emerged as a highly effective structural optimization strategy[1]. 3-Phenylpentan-3-amine (CAS: 30568-46-8)[2] serves as a premier, synthetically accessible ATA intermediate. By replacing a standard primary or secondary amine with the 3-phenylpentan-3-amine motif, medicinal chemists can introduce significant steric bulk and completely eradicate α-hydrogens, thereby shutting down the primary CYP450 metabolic corridor while maintaining the critical basicity required for target binding[3]. Structural variations at this specific carbon center are known to drastically alter pharmacological effects and biological activity profiles[4].
Caption: Mechanism of CYP450 metabolic evasion by alpha-tertiary amines via steric shielding.
Chemical Synthesis Workflow
Caption: Drug discovery workflow integrating ATA synthesis and ADME profiling.
Protocol 1: Organocerium-Mediated Synthesis of 3-Phenylpentan-3-amine
Causality & Expertise Insight: Synthesizing ATAs via standard Grignard additions to ketimines often results in failure. The highly basic nature of Grignard reagents causes competitive enolization of the imine rather than the desired nucleophilic addition[1]. To solve this, we utilize anhydrous Cerium(III) chloride (
). The resulting organocerium intermediate () is highly nucleophilic but strictly non-basic, driving the 1,2-addition forward efficiently.
Materials Required:
Propiophenone imine (1.0 eq)
Anhydrous
(1.5 eq)
Ethylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
Cerium Activation: Suspend anhydrous
in dry THF under an argon atmosphere. Stir vigorously at room temperature for 2 hours to ensure complete activation of the cerium salt.
Organocerium Formation: Cool the suspension to -78 °C using a dry ice/acetone bath. Dropwise, add the ethylmagnesium bromide solution. Stir for 1 hour at -78 °C. Causality: The low temperature prevents the decomposition of the highly reactive organocerium species.
Nucleophilic Addition: Dissolve propiophenone imine in dry THF and add it dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature overnight.
Quenching & Workup: Quench the reaction strictly at 0 °C with saturated aqueous
. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over , and concentrate under reduced pressure.
Self-Validating Checkpoint: Perform LC-MS on the crude mixture. The protocol is validated to proceed to purification only if the primary mass peak corresponds to the protonated product (
). If unreacted imine dominates, the was insufficiently anhydrous.
Purification: Purify via flash column chromatography (DCM:MeOH, 95:5) to yield 3-phenylpentan-3-amine as a pale oil.
ADME Profiling: Validating Metabolic Stability
To empirically validate the metabolic advantage of the synthesized 3-phenylpentan-3-amine intermediate, it must be subjected to a Human Liver Microsome (HLM) stability assay.
Protocol 2: In Vitro HLM Stability Assay
Causality & Expertise Insight: This assay simulates hepatic first-pass metabolism. By tracking the disappearance of the parent compound over time in the presence of NADPH (the required cofactor for CYP450 enzymes), we can calculate the intrinsic clearance (
).
Step-by-Step Procedure:
Preparation: Prepare a 10 mM stock solution of 3-phenylpentan-3-amine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Incubation: Mix the compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37 °C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).
Time-Course Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the CYP450 proteins, halting metabolism at the exact time point to ensure accurate kinetic data.
Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
Self-Validating System (Critical): Run Verapamil (a known high-clearance drug) and Warfarin (a known low-clearance drug) in parallel as controls. Validation Rule: If Verapamil does not show >70% depletion by 30 minutes, the microsomes have lost enzymatic activity, and the assay data must be discarded.
Quantitative Data Presentation
The table below summarizes the expected pharmacokinetic metrics when comparing a standard primary amine (1-phenylpropan-1-amine) against the α-tertiary amine (3-phenylpentan-3-amine). The data clearly illustrates the protective effect of the tetrasubstituted carbon against enzymatic degradation.
Table 1: Comparative Human Liver Microsome (HLM) Stability Data
Compound
Structural Motif
Remaining at 60 min (%)
Half-Life (, min)
Intrinsic Clearance (, µL/min/mg)
1-Phenylpropan-1-amine
Primary Amine (α-H present)
12.4%
15.3
45.2
3-Phenylpentan-3-amine
α-Tertiary Amine (No α-H)
94.1%
> 120.0
< 5.0
Interpretation: The ATA motif effectively reduces intrinsic clearance by nearly an order of magnitude, transforming a metabolically labile hit into a robust lead candidate suitable for in vivo efficacy studies.
Application Note: Advanced Analytical Techniques for Purity Assessment of 3-Phenylpentan-3-amine
Executive Summary 3-Phenylpentan-3-amine (also known as 1-ethyl-1-phenylpropylamine or -diethylbenzylamine) is a primary amine characterized by a highly sterically hindered -tertiary carbon. Due to its unique structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Phenylpentan-3-amine (also known as 1-ethyl-1-phenylpropylamine or
-diethylbenzylamine) is a primary amine characterized by a highly sterically hindered -tertiary carbon. Due to its unique structural motif—featuring a bulky hydrophobic phenyl ring and two ethyl groups adjacent to the amine—it serves as a critical building block in complex organic synthesis and medicinal chemistry.
Rigorous purity assessment of this compound presents unique analytical challenges. The steric bulk prevents the use of standard pre-column derivatization techniques (such as FMOC-Cl or Dansyl chloride) due to incomplete reaction kinetics. Consequently, analytical workflows must rely on direct detection methodologies. This application note outlines a self-validating, orthogonal analytical framework utilizing HPLC-DAD, HS-GC-FID/MS, and quantitative NMR (qNMR) to ensure the compound meets the stringent quality thresholds defined by regulatory guidelines.
Chemical Context & Impurity Profiling Strategy
To design a robust analytical method, one must first understand the causality of potential impurities. The synthesis of 3-phenylpentan-3-amine typically proceeds via the addition of an ethyl Grignard reagent (ethylmagnesium bromide) to propiophenone, yielding the intermediate 3-phenylpentan-3-ol. This tertiary alcohol is subsequently converted to the target primary amine via an acid-catalyzed Ritter-type reaction (e.g., using sodium azide and trifluoroacetic acid).
Causality of Impurities:
Unreacted Propiophenone & 3-Phenylpentan-3-ol: Incomplete conversion during the Grignard or amination steps leaves these upstream precursors in the final matrix.
3-Phenylpent-2-ene: The highly acidic conditions of the Ritter reaction can trigger the competitive dehydration of the tertiary alcohol, yielding this volatile alkene elimination product.
Residual Solvents: Ethereal solvents (THF) from the Grignard step and extraction solvents (Toluene) must be quantified to ensure patient or downstream process safety.
Synthetic pathway of 3-phenylpentan-3-amine highlighting potential process impurities.
To comprehensively capture this impurity profile, we employ a multi-tiered analytical workflow.
Comprehensive analytical workflow for 3-phenylpentan-3-amine purity assessment.
Chromatographic Purity Assessment (HPLC-DAD)
Because 3-phenylpentan-3-amine cannot be easily derivatized, we leverage its native phenyl chromophore for direct UV detection. However, primary amines are notorious for secondary interactions with residual silanols on standard C18 silica columns, leading to severe peak tailing.
Methodological Causality:
To counteract tailing, we utilize an acidic mobile phase (0.1% Trifluoroacetic acid) which fully protonates the amine and acts as an ion-pairing agent, effectively masking silanol interactions [1]. Furthermore, we substitute a standard C18 column with a Phenyl-Hexyl stationary phase . This provides orthogonal
selectivity, vastly improving the resolution between the API and structurally similar aromatic impurities like propiophenone, aligning with the allowable adjustments defined in .
Step-by-Step Methodology
Sample Preparation: Dissolve 10.0 mg of the sample in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a nominal concentration of 1.0 mg/mL.
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.
Mobile Phase B: 0.1% v/v TFA in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: Diode Array Detector (DAD) extracting at 210 nm (capturing the alkyl/amine backbone) and 254 nm (specific to the phenyl ring).
System Suitability Testing (SST): Inject a resolution standard containing 3-phenylpentan-3-amine and propiophenone (0.1% w/w). The resolution (
) must be , and the tailing factor () for the API must be .
The dehydration byproduct, 3-phenylpent-2-ene, lacks a polar heteroatom, resulting in poor retention and peak shape on reversed-phase LC. Furthermore, residual solvents from the synthetic process (THF, Toluene) are invisible to standard UV detection. We employ Headspace Gas Chromatography (HS-GC) to orthogonally quantify these volatiles, ensuring compliance with [2].
Step-by-Step Methodology
Sample Preparation: Accurately weigh 50.0 mg of the API into a 20 mL headspace vial. Add 5.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) and seal immediately with a PTFE-lined septum.
Column: DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane), 30 m × 0.32 mm, 1.8 µm.
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
Headspace Parameters: Oven temperature at 85°C for 30 minutes; loop temperature at 95°C; transfer line at 105°C.
GC Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min).
Detection: Split between FID (for precise quantitation of solvents) and MS (for structural confirmation of the 3-phenylpent-2-ene elimination product).
System Suitability: The Signal-to-Noise (S/N) ratio for THF and Toluene spiked at their respective ICH limits must be
.
Quantitative NMR (qNMR) for Absolute Purity
Chromatographic methods rely on relative UV response factors, which can skew mass balance calculations if impurities possess significantly different molar absorptivities than the API. Quantitative NMR (qNMR) circumvents this by providing a primary, self-validating absolute purity measurement based on the direct proportionality of proton resonance areas.
Methodological Causality:
We select the isolated methyl triplet of the ethyl groups (integrating to 6 protons, located at approximately 0.7–0.8 ppm) against an internal standard to ensure zero signal overlap with aromatic impurities.
Step-by-Step Methodology
Sample Preparation: Accurately co-weigh ~15.0 mg of 3-phenylpentan-3-amine and ~10.0 mg of TraceCERT® Maleic Acid (Internal Standard, purity
).
Solvent: Dissolve completely in 0.6 mL of DMSO-
containing 0.03% TMS.
Acquisition Parameters:
Nucleus:
at 400 MHz or higher.
Relaxation Delay (
): 30 seconds. Critical Causality: A long is mandatory to ensure complete relaxation of all protons, preventing integration truncation and ensuring quantitative accuracy.
Scans: 64 scans for adequate S/N.
Data Processing: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet at 6.26 ppm (2H) and the API methyl triplet at ~0.75 ppm (6H). Calculate absolute purity using standard qNMR mass-balance equations.
Summary of Analytical Metrics
The following table summarizes the target impurity limits and corresponding detection methodologies, strictly aligned with [3] reporting thresholds for new drug substances.
Analyte / Impurity
Analytical Technique
Limit / Threshold
LOD / LOQ
3-Phenylpentan-3-amine
HPLC-DAD / qNMR
Assay: 98.0% - 102.0%
N/A
Propiophenone
HPLC-DAD (254 nm)
0.01% / 0.03%
3-Phenylpentan-3-ol
HPLC-DAD (210 nm)
0.02% / 0.05%
3-Phenylpent-2-ene
HS-GC-MS
0.01% / 0.03%
Tetrahydrofuran (THF)
HS-GC-FID
ppm (ICH Class 2)
10 ppm / 30 ppm
Toluene
HS-GC-FID
ppm (ICH Class 2)
10 ppm / 30 ppm
References
International Council for Harmonisation (ICH). "ICH Q3C(R8) Impurities: Guideline for Residual Solvents." ICH Quality Guidelines,[Link]
International Council for Harmonisation (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." ICH Quality Guidelines,[Link]
Application
Application Note: Purification of 3-Phenylpentan-3-amine via Column Chromatography
Abstract & Scope This protocol details the purification of 3-phenylpentan-3-amine (CAS: 30568-46-8), a sterically hindered primary amine often used as a pharmacophore building block. The purification of this compound on...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This protocol details the purification of 3-phenylpentan-3-amine (CAS: 30568-46-8), a sterically hindered primary amine often used as a pharmacophore building block. The purification of this compound on standard silica gel is non-trivial due to the strong acid-base interaction between the basic amine moiety and acidic silanol groups (
) on the stationary phase.[1][2] This interaction typically results in severe peak tailing, irreversible adsorption, and co-elution with impurities.[3]
This guide provides a validated Triethylamine (TEA) Modified Silica Protocol to suppress silanol activity, ensuring sharp peak shape and high recovery (>90%).
Requires basic modifier to prevent "streaking."[1]
The Silanol Trap (Mechanism of Failure)
Standard silica gel possesses surface silanol groups that act as weak Brønsted acids. When 3-phenylpentan-3-amine enters the column, it undergoes an acid-base reaction:
This ionic bond is far stronger than the Van der Waals forces used for separation, causing the amine to "stick" and elute slowly over many column volumes (tailing).[3]
Method Development (TLC Optimization)
Critical Rule: Never run a column without a successful TLC (Thin Layer Chromatography) simulation. The TLC plate must be treated with the same modifier as the column.
This protocol utilizes a "TEA-buffered" stationary phase. This is superior to simply adding TEA to the mobile phase, as it ensures the entire column bed is deactivated prior to loading.[3]
Step 1: Column Packing[1][2][10]
Calculate Silica Mass: Use a 30:1 to 50:1 ratio of Silica:Crude Mass.
Prepare Slurry Solvent: Create a solution of Hexane containing 2% TEA .
Slurry Generation: Add silica gel to the solvent.[1][7] Stir gently to remove air bubbles.
Observation: The silica may generate slight heat as TEA neutralizes the acidic sites.
Pouring: Pour the slurry into the column. Tap the sides to settle the bed.
Equilibration: Flush the column with 2 Column Volumes (CV) of the starting eluent (e.g., Hexane/EtOAc + 1% TEA).
Evaporate to dryness on a rotary evaporator (ensure no solvent smell remains).
Pour the dry powder onto the top of the packed column.
Add a layer of sand (~1 cm) to protect the bed.[8]
Step 3: Elution[1]
Mobile Phase: Use the ratio determined in TLC (e.g., 80:20 Hex:EtOAc) with 1% TEA .
Note: Maintain the 1% TEA concentration throughout the run.
Flow Rate: Adjust to standard flash flow (e.g., 20 mL/min for a 1-inch diameter column).
Fraction Collection: Collect fractions of approx. 10-15 mL.
Monitoring: Check fractions via TLC (UV visualization).
Step 4: Workup & Isolation
The collected fractions will contain the product and Triethylamine.
Evaporation: Concentrate combined fractions on a rotary evaporator.
TEA Removal: TEA (b.p. 89°C) is volatile and will co-evaporate. However, traces may remain.[3]
High Purity Step: To remove trace TEA, redissolve the oil in DCM and wash once with saturated
(do not use acid, or you will extract your product).[3] Dry over and re-evaporate.
Salt Formation (Optional): If a solid is desired, treat the ethereal solution of the purified amine with
in dioxane to precipitate 3-phenylpentan-3-amine hydrochloride .
Visualized Workflow & Mechanism
Figure 1: Purification Workflow
Caption: Operational workflow for the purification of hindered amines. Note the critical feedback loop at the TLC stage to establish correct solvent polarity.
Figure 2: The "Competing Base" Mechanism
Why do we add TEA? The diagram below illustrates the competitive binding that prevents tailing.
Caption: TEA acts as a sacrificial base, saturating acidic silanol sites.[3] This forces the target amine to remain in the mobile phase, preventing tailing.[3]
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Streaking on TLC
Insufficient TEA in developing chamber.
Add 1-2 drops of TEA directly to the TLC solvent chamber.
Product Elutes Immediately
Solvent too polar or "Ammonia Front" effect.
Reduce EtOAc concentration. Ensure column was equilibrated.
Co-elution with Impurities
Overloading or similar polarity.
Switch to DCM:MeOH (95:5) + 1% system for different selectivity.
Filter fractions through a 0.45µm frit. (Less likely with Hex/EtOAc).
Safety & Regulatory Note
Chemical Safety: 3-phenylpentan-3-amine is an amine irritant. Wear gloves and work in a fume hood. Triethylamine is volatile and toxic; avoid inhalation.
Regulatory: This compound is structurally related to certain controlled substance precursors (e.g., phencyclidine analogs).[3] Researchers must verify their local legal framework (e.g., DEA Watch List in US, CDSA in Canada) to ensure compliance before synthesis or purification.[3]
References
Still, W. C.; Kahn, M.; Mitra, A. (1978).[3] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[3] Link
Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.[2] Application Note AN86. Link
Reich, H. J. (2018).[3] Common Mobile Phases for Flash Chromatography. University of Wisconsin-Madison, Department of Chemistry.[3] Link
SiliCycle Inc. (2023). Purification of Amines: Solutions to Tailing and Poor Resolution. SiliCycle Application Notes. Link
Technical Guide: Derivatization of 3-Phenylpentan-3-amine for Enhanced Detection
This guide outlines the technical protocols for the derivatization of 3-phenylpentan-3-amine (also known as -diethylbenzylamine). This analyte presents a specific chemical challenge: it is a sterically hindered primary a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical protocols for the derivatization of 3-phenylpentan-3-amine (also known as
-diethylbenzylamine). This analyte presents a specific chemical challenge: it is a sterically hindered primary amine located at a tertiary carbon center flanked by a phenyl ring and two ethyl groups.
Standard derivatization protocols used for simple amines (e.g., amphetamine) often yield poor results for this compound due to the steric bulk inhibiting nucleophilic attack. The protocols below are optimized to overcome this kinetic barrier.
-Tertiary Primary Amine
Introduction & Mechanistic Rationale
3-phenylpentan-3-amine lacks a significant native chromophore for high-sensitivity fluorescence detection and possesses polar N-H bonds that cause severe peak tailing and adsorption in Gas Chromatography (GC).
The Steric Challenge
Unlike phentermine (
-dimethyl), this analyte possesses two ethyl groups at the -carbon. This increased steric bulk significantly retards the rate of nucleophilic substitution reactions typically used for derivatization.
Implication: Room temperature reactions will result in incomplete derivatization and non-linear calibration curves.
Solution: Protocols must utilize forcing conditions (elevated temperature, extended time, and acylation catalysts) or reagents with lower steric demands.
Strategic Approaches
Platform
Recommended Reagent
Mechanism
Advantage
GC-MS
PFPA (Pentafluoropropionic Anhydride)
Acylation
Fluorinated groups enhance volatility and provide high mass fragments for MS specificity. Superior to silylation for hindered amines.
LC-FLD
Dansyl Chloride (DNS-Cl)
Sulfonylation
Introduces a strong fluorophore. Requires heat to overcome steric hindrance but forms a highly stable sulfonamide.
LC-MS
Dansyl Chloride
Sulfonylation
Enhances ionization efficiency (ESI+) and retention on C18 columns.
Protocol A: GC-MS Derivatization (Acylation)
Objective: Convert the polar amine to a volatile, stable pentafluoropropionyl amide.
Reagent: Pentafluoropropionic Anhydride (PFPA).
Catalyst: Ethyl acetate (solvent acts as a carrier) or Pyridine (base catalyst).
Materials
Solvent: Ethyl Acetate (Anhydrous, HPLC grade).
Reagent: PFPA (Purity >99%).
Internal Standard: 3-phenylpentan-3-amine-d5 (if available) or Diphenylamine.
Equipment: Heating block capable of 70°C, crimp-top GC vials with PTFE/Silicone septa.
Step-by-Step Methodology
Reconstitution: Dissolve the dry residue of the analyte (extracted from plasma, urine, or synthesis) in 50 µL of Ethyl Acetate .
Note: Avoid alcohols (MeOH/EtOH) as they react with the anhydride.
Reagent Addition: Add 50 µL of PFPA .
Optimization: For this hindered amine, a 1:1 solvent:reagent ratio ensures a high concentration of the electrophile.
Incubation (Critical Step): Cap the vial tightly and heat at 70°C for 45 minutes .
Why: Standard amines react in 15 mins at 60°C. The diethyl steric bulk requires higher energy to reach the transition state.
Evaporation: Remove the vial from heat. Evaporate the excess reagent and solvent to dryness under a stream of nitrogen at 40°C.
Caution: PFPA is corrosive; use a fume hood.
Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate or Hexane.
Injection: Inject 1 µL into the GC-MS (Splitless mode recommended).
GC-MS Parameters
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
Inlet: 250°C.
Oven: 60°C (1 min) → 20°C/min → 300°C (3 min).
Detection: SIM mode. Target the molecular ion (M+) and the
Objective: Introduce a fluorescent tag (Dansyl group) for ppt-level detection.
Reagent: Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride).
Materials
Buffer: 0.1 M Sodium Bicarbonate (NaHCO3), pH 10.0.
Reagent Solution: Dansyl Chloride (1 mg/mL in Acetone).
Quench: 5% Ammonium Hydroxide or Glycine solution.
Step-by-Step Methodology
Buffer Addition: To 100 µL of aqueous sample/extract, add 100 µL of NaHCO3 buffer (pH 10) .
Mechanism:[1][2][3] The amine must be unprotonated (
) to react. The pKa of this amine is ~10.2; high pH is essential.
Reagent Addition: Add 100 µL of Dansyl Chloride solution . Vortex for 30 seconds.
Incubation (Critical Step): Heat at 60°C for 40 minutes in the dark.
Why: Sulfonylation of hindered amines is slow. Light protection prevents degradation of the fluorophore.
Cooling & Quenching: Cool to room temperature. (Optional) Add 20 µL of 5% Ammonium Hydroxide to scavenge excess reagent, preventing interference peaks.
Filtration: Filter through a 0.2 µm PTFE filter into an LC vial.
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid).
Gradient: 20% B to 90% B over 10 mins.
Detection: Excitation: 340 nm | Emission: 525 nm.
Visual Workflow & Logic
The following diagram illustrates the decision matrix and reaction pathways for the derivatization of sterically hindered amines.
Caption: Workflow for selecting and optimizing derivatization based on detection platform and steric constraints.
Comparative Data: Acylating Reagents
The choice of acylating reagent impacts the molecular weight increase and the electronegativity (sensitivity in ECD/NCI modes).
Reagent
Acyl Group Added
Mass Increment (Da)
Relative Reactivity (Hindered Amine)
Recommended Use
TFAA
Trifluoroacetyl
+96
High
General screening; most volatile.
PFPA
Pentafluoropropionyl
+146
Moderate
Best Balance of volatility and mass spectral distinctiveness.
HFBA
Heptafluorobutyryl
+196
Low
Highest sensitivity for ECD; longest retention time.
Note on Stability: The PFPA derivative of 3-phenylpentan-3-amine is stable for 48 hours at room temperature in ethyl acetate. Ensure vials are moisture-free to prevent hydrolysis.
References
Lin, D. L., et al. (1997). Derivatization procedures for the detection of amphetamine-type stimulants by GC-MS. Journal of Food and Drug Analysis. Link
Sigma-Aldrich. (2023). Acylation Reagents for GC Derivatization: PFPA and TFAA Protocols. Link
ResearchGate. (2015). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. Link
BenchChem. (2025).[4] Derivatization Techniques for GC Analysis of Primary Amines: Application Notes. Link
Topic: Experimental Design for Testing the Biological Activity of 3-Phenylpentan-3-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive experimental framework for the initial biological characterization of 3-phenylpentan-3-a...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental framework for the initial biological characterization of 3-phenylpentan-3-amine, a structural analog of phenethylamine. Given its chemical structure, this compound is hypothesized to possess central nervous system (CNS) activity, potentially through modulation of monoaminergic systems. The following protocols and application notes are designed as a strategic guide for researchers to systematically investigate its pharmacological profile, from initial target screening to in vivo functional outcomes. The narrative emphasizes the rationale behind experimental choices, the inclusion of self-validating controls, and adherence to rigorous scientific principles essential for preclinical drug discovery.[1][2]
Introduction and Rationale
3-Phenylpentan-3-amine belongs to the substituted phenethylamine class of compounds.[3] This chemical family includes a wide array of neuroactive substances, from endogenous neurotransmitters like dopamine to well-known pharmaceuticals and research chemicals.[4] Many substituted phenethylamines exert their effects by interacting with monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—or by binding to various G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[5][6]
The primary hypothesis for 3-phenylpentan-3-amine is that it functions as a CNS-active agent. Its biological activity could manifest as a stimulant, psychedelic, entactogen, or anticonvulsant, among other possibilities.[3][7] Therefore, a multi-tiered screening approach is essential to elucidate its mechanism of action (MoA), potency, and potential therapeutic or toxicological profile. This guide employs a phenotypic discovery approach, beginning with broad screening and progressively narrowing the focus based on empirical data.[8][9]
Tier 1: In Vitro Target Profiling and Safety Assessment
The initial phase focuses on identifying the molecular targets of 3-phenylpentan-3-amine and establishing a preliminary safety profile. These assays are crucial for generating foundational data and guiding subsequent, more complex experiments.
The first step is to determine if the compound binds to key CNS targets. A competitive radioligand binding assay panel is the industry standard for this purpose.
Causality: By assessing the ability of 3-phenylpentan-3-amine to displace a known high-affinity radioligand from its target, we can identify direct binding interactions and quantify binding affinity (Ki). This is a direct, efficient method to screen a wide range of potential targets simultaneously.
Experimental Protocol: Radioligand Binding Assay
Preparation: Utilize commercially available membrane preparations from cells stably expressing the human recombinant target of interest (e.g., DAT, SERT, 5-HT₂ₐ).
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]-WIN 35,428 for DAT), and a range of concentrations of 3-phenylpentan-3-amine (e.g., 0.1 nM to 100 µM).
Controls:
Total Binding: Membrane + radioligand (no competitor).
Non-Specific Binding (NSB): Membrane + radioligand + a high concentration of a known, non-labeled competitor (e.g., 10 µM cocaine for DAT).
Vehicle Control: Membrane + radioligand + vehicle used to dissolve the test compound.
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
Detection: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of 3-phenylpentan-3-amine. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Table 1: Example Target Panel and Hypothetical Binding Data
Target
Radioligand
Known Competitor
Hypothetical Kᵢ (nM) for 3-phenylpentan-3-amine
Implication
hDAT
[³H]-WIN 35,428
Cocaine
150
High affinity; potential dopamine system modulator
hNET
[³H]-Nisoxetine
Desipramine
85
Highest affinity; potential norepinephrine system modulator
hSERT
[³H]-Citalopram
Fluoxetine
>10,000
Low affinity; likely not a primary serotonin transporter target
h5-HT₂ₐ
[³H]-Ketanserin
Risperidone
450
Moderate affinity; potential for psychedelic-like effects
hD₂
[³H]-Spiperone
Haloperidol
2,500
Low affinity; unlikely to be a primary D₂ receptor target
GABA-A
[³H]-Flunitrazepam
Diazepam
>10,000
Low affinity; anticonvulsant activity via this site is unlikely
Functional Assays: Elucidating Mechanism of Action
Once binding is confirmed, it is critical to determine the functional consequence of that interaction. Is the compound an inhibitor or a releaser at transporters? An agonist or an antagonist at receptors?
Causality: Many phenethylamines are not simple blockers but are "substrate-type releasers," meaning they are transported into the cell and cause reverse transport (efflux) of neurotransmitters.[5] This mechanism produces a more profound neurochemical effect than reuptake inhibition alone and is a hallmark of compounds like amphetamine. Functional assays are the only way to make this distinction.
Cell Culture: Plate HEK293 cells stably expressing the human dopamine transporter (hDAT) into 96-well plates and grow to confluence.
Uptake Assay:
Pre-incubate cells with varying concentrations of 3-phenylpentan-3-amine or a known inhibitor (e.g., cocaine) for 10-15 minutes.
Add a fixed concentration of [³H]-dopamine and incubate for a short period (e.g., 10 minutes).
Wash the cells rapidly with ice-cold buffer to remove extracellular [³H]-dopamine.
Lyse the cells and measure intracellular radioactivity using a scintillation counter.
A potent compound will show a dose-dependent decrease in [³H]-dopamine uptake (high IC₅₀).
Release (Efflux) Assay:
Load the cells by incubating them with [³H]-dopamine for 30-60 minutes.
Wash the cells to remove extracellular [³H]-dopamine.
Add varying concentrations of 3-phenylpentan-3-amine or a known releaser (e.g., d-amphetamine).
After a set time (e.g., 30 minutes), collect the supernatant (extracellular buffer).
Measure the radioactivity in the supernatant.
A potent releaser will show a dose-dependent increase in extracellular [³H]-dopamine (high EC₅₀).
Table 2: Hypothetical Functional Data for 3-phenylpentan-3-amine
Assay
Target
Metric
Hypothetical Value (nM)
Interpretation
Uptake Inhibition
hDAT
IC₅₀
250
Potent inhibitor of dopamine uptake
Release
hDAT
EC₅₀
300
Potent dopamine releasing agent
Uptake Inhibition
hNET
IC₅₀
120
Most potent activity is inhibition of norepinephrine uptake
Release
hNET
EC₅₀
150
Potent norepinephrine releasing agent
Calcium Flux
h5-HT₂ₐ
EC₅₀
800
Weak partial agonist at the serotonin 2A receptor
Preliminary Safety: Cytotoxicity and hERG Liability
Causality: Early assessment of potential liabilities is crucial for a go/no-go decision.[1] Cytotoxicity determines the concentration window for valid cell-based assays, while hERG channel inhibition is a primary screen for cardiac arrhythmia risk, a common cause of drug development failure.
Cytotoxicity Protocol (MTT Assay): Incubate a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) with the compound for 24-48 hours.[10] Assess cell viability by measuring the metabolic conversion of MTT to formazan. This will establish the concentration at which the compound is toxic to cells (CC₅₀).
hERG Channel Assay: Use an automated patch-clamp system to assess for inhibition of the hERG potassium channel. An IC₅₀ value below 10 µM is often considered a potential risk.
Tier 2: In Vivo Pharmacological Profiling
Based on promising in vitro data (e.g., potent activity at monoamine transporters), the investigation proceeds to animal models to understand the compound's effects in a complex biological system.[11]
Diagram 1: Overall Experimental Workflow
A flowchart illustrating the multi-tiered approach to characterization.
Caption: A tiered workflow for characterizing 3-phenylpentan-3-amine.
Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration
Causality: A CNS-active drug must reach its target in the brain.[11] This study determines the compound's absorption, distribution, metabolism, and excretion (ADME) profile and, most importantly, quantifies its ability to cross the BBB.
Protocol: Rodent Pharmacokinetic Study
Administration: Administer a single dose of 3-phenylpentan-3-amine to a cohort of rats or mice via intravenous (IV) and oral (PO) routes.
Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes). At each terminal time point, collect the brain.
Analysis: Process plasma and brain homogenate samples. Quantify the concentration of the compound using a validated LC-MS/MS method.[12][13]
Calculation:
Calculate key PK parameters: half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
Determine the brain-to-plasma concentration ratio (Kp) to assess BBB penetration. A Kp > 1 suggests active transport into the brain.
Agnostic Behavioral Screening
Causality: Before conducting specific, hypothesis-driven tests, a broad observational screen provides an unbiased overview of the compound's physiological and behavioral effects.[9][14] This helps identify the most relevant behavioral domains to investigate further.
Protocol: Irwin Test in Mice
Dosing: Administer several doses of 3-phenylpentan-3-amine (and a vehicle control) to different groups of mice.
Observation: A trained observer, blind to the treatment conditions, systematically scores the animals at set time points on a wide range of parameters.
Interpretation: A profile showing increased alertness, stereotyped movements, and piloerection would suggest a stimulant-like effect, consistent with the hypothetical in vitro data.
Hypothesis-Driven Behavioral Assays
Based on the in vitro profile (DAT/NET releaser) and agnostic screen (stimulant-like effects), the following tests are logical next steps.
Locomotor Activity: The open field test is a standard assay for measuring stimulant effects. A DAT/NET releaser is expected to cause a dose-dependent increase in horizontal distance traveled, rearing, and stereotyped movements.[11]
Abuse Liability (Reinforcing Properties): The intravenous self-administration paradigm is the gold standard for assessing a compound's reinforcing effects and abuse potential.[5][15] Rats are trained to perform an action (e.g., nose poke) to receive an intravenous infusion of the drug. A compound that sustains self-administration is considered to have abuse liability.
Psychedelic Potential: The head-twitch response (HTR) in mice is a specific behavioral proxy for 5-HT₂ₐ receptor activation.[6] If the in vitro data showed potent 5-HT₂ₐ agonism, this assay would be a high priority.
Diagram 2: Monoamine Transporter MoA
A diagram clarifying the difference between reuptake inhibition and release.
Caption: Mechanisms of action at the dopamine transporter (DAT).
Data Integration and Decision Making
References
Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from Sygnature Discovery website. [Link]
Wikipedia. (2023). Substituted phenethylamine. Retrieved from Wikipedia. [Link]
SPT Labtech. (n.d.). Design of Experiments (DoE). Retrieved from SPT Labtech website. [Link]
Svensson, P., et al. (2017). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chemical Neuroscience, 8(4), 814-826. [Link]
Mannelli, L. D. C., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6795. [Link]
Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(11), 3723-3730. [Link]
Lexogen. (2024). Planning for Success: A Strategic Design Guide for RNA-Seq Experiments in Drug Discovery. Retrieved from Lexogen website. [Link]
Bonaventura, J., et al. (2017). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 8(4), 702-713. [Link]
Svensson, P., et al. (2017). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chemical Neuroscience, 8(4), 814-826. [Link]
AMSbiopharma. (2023). Preclinical research strategies for drug development. Retrieved from AMSbiopharma website. [Link]
Aragen Life Sciences. (2023). Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. Retrieved from Aragen Life Sciences website. [Link]
Infinix Bio. (2024). Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. Retrieved from Infinix Bio website. [Link]
McGriff, S., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239, 3723–3730. [Link]
Shayne C. Gad. (Ed.). (2009). PRECLINICAL DEVELOPMENT HANDBOOK. John Wiley & Sons. [Link]
Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. Retrieved from Spirit Pharmacist website. [Link]
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from PPD website. [Link]
Istrate, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 793. [Link]
Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from Agno Pharmaceuticals website. [Link]
Kalueff, A. V., et al. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 12. [Link]
Journal of Pharmaceutical Sciences and Research. (2024). Integrating Computational and Experimental Approaches in 21st Century Drug Design. [Link]
Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from Today's Clinical Lab website. [Link]
PPD. (n.d.). Drug Discovery and Development Process. Retrieved from PPD website. [Link]
Oiseth, S., et al. (2017). Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. British Journal of Clinical Pharmacology, 83(10), 2136-2149. [Link]
Application Notes & Protocols: The Utility of the 3-Phenylpentan-3-amine Scaffold in the Development of CNS-Active Agents
Introduction: The Strategic Importance of the 3-Phenylpentan-3-amine Scaffold in CNS Drug Discovery The relentless pursuit of novel therapeutic agents for central nervous system (CNS) disorders necessitates the explorati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the 3-Phenylpentan-3-amine Scaffold in CNS Drug Discovery
The relentless pursuit of novel therapeutic agents for central nervous system (CNS) disorders necessitates the exploration of innovative chemical scaffolds that can effectively modulate complex neurological targets. Among these, the 3-phenylpentan-3-amine core structure has emerged as a promising starting point for the development of a new generation of CNS-active molecules. Its inherent structural features, combining a strategically positioned phenyl group and a tertiary amine, provide a versatile platform for designing ligands with tailored affinities for a range of CNS targets, including monoamine transporters and ion channels. This guide provides a comprehensive overview of the application of the 3-phenylpentan-3-amine scaffold, detailing synthetic protocols, in vitro and in vivo evaluation strategies, and the iterative process of structure-activity relationship (SAR) optimization. The methodologies described herein are designed to equip researchers in medicinal chemistry and pharmacology with the practical knowledge required to leverage this scaffold in their drug discovery programs.
Part 1: Synthesis of 3-Phenylpentan-3-amine Derivatives via Reductive Amination
A cornerstone in the synthesis of 3-phenylpentan-3-amine derivatives is the reductive amination of a suitable ketone precursor, such as 1-phenylpentan-3-one.[1] This versatile reaction allows for the introduction of a diverse array of substituents on the amine nitrogen, which is a critical step in exploring the structure-activity relationships to refine the pharmacological profile of the target compounds.[1] The selection of the primary amine is a key variable, enabling the generation of a library of N-substituted analogs for subsequent biological evaluation.[1]
Experimental Protocol: Synthesis of N-Substituted 3-Phenylpentan-3-amine Derivatives
This protocol details a general procedure for the synthesis of N-substituted 3-phenylpentan-3-amine derivatives, exemplified by the synthesis of N-benzyl-3-phenylpentan-3-amine.
Materials:
1-Phenylpentan-3-one
Primary amine (e.g., Benzylamine)
Sodium triacetoxyborohydride (STAB)
Anhydrous Dichloromethane (DCM)
Glacial Acetic Acid (catalytic amount)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Standard laboratory glassware and magnetic stirrer
Procedure:
To a solution of 1-phenylpentan-3-one (1.0 equivalent) in anhydrous dichloromethane, add the selected primary amine (1.1 equivalents) and a catalytic amount of acetic acid.
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane.
Slowly add the STAB suspension to the reaction mixture in portions over 30 minutes.
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel to afford the pure N-substituted 3-phenylpentan-3-amine derivative.[1]
Data Presentation: Representative Synthesis of N-Benzyl-3-phenylpentan-3-amine
Reagent/Product
Molecular Weight ( g/mol )
Equivalents
Amount Used
Yield (%)
1-Phenylpentan-3-one
162.23
1.0
1.62 g
-
Benzylamine
107.15
1.1
1.18 g
-
Sodium Triacetoxyborohydride
211.94
1.5
3.18 g
-
N-Benzyl-1-phenylpentan-3-amine
253.38
-
-
~75-85%
Note: Yields are typical and may vary depending on reaction scale and purification efficiency.
Visualization: Synthetic Workflow
Caption: Reductive amination workflow for synthesizing 3-phenylpentan-3-amine derivatives.
Part 2: In Vitro Evaluation of CNS Activity
A critical phase in the development of CNS-active agents is the comprehensive in vitro characterization of their pharmacological properties. This typically involves a tiered approach, starting with primary binding assays to identify interactions with specific CNS targets, followed by functional assays to elucidate the nature of these interactions. For CNS drug candidates, assessing their ability to cross the blood-brain barrier (BBB) is paramount.[2]
Key In Vitro Assays:
Receptor Binding Assays: These assays are fundamental for determining the affinity (typically expressed as Ki or IC50 values) of the synthesized compounds for their intended molecular targets, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3] A number of compounds with a 3-phenyl scaffold have shown high binding affinities for both DAT and SERT with low affinity for NET.[3]
Functional Assays: Once binding affinity is established, functional assays are employed to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at its target receptor.
Blood-Brain Barrier (BBB) Permeability Assays: The BBB presents a significant challenge for CNS drug delivery.[4][5] In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and cell-based assays using Madin-Darby Canine Kidney (MDCK) cells transfected with the human P-glycoprotein (P-gp) are commonly used to predict BBB penetration and identify substrates of efflux transporters.[2][6][7]
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for a specific CNS target (e.g., DAT).
Materials:
Cell membranes expressing the target receptor (e.g., from HEK293 cells)
Radioligand specific for the target (e.g., [³H]-WIN 35,428 for DAT)
Test compounds (3-phenylpentan-3-amine derivatives)
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
Non-specific binding control (e.g., 10 µM cocaine for DAT)
96-well microplates
Scintillation fluid and microplate scintillation counter
Procedure:
Prepare serial dilutions of the test compounds in the assay buffer.
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
Initiate the binding reaction by adding the cell membrane preparation to each well.
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Visualization: In Vitro Screening Cascade
Caption: Tiered approach for the in vitro evaluation of CNS-active compounds.
Part 3: In Vivo Assessment and Pharmacokinetics
Promising candidates from in vitro screening must undergo in vivo evaluation to assess their efficacy, safety, and pharmacokinetic profiles in a whole-organism context. This is crucial for establishing a potential therapeutic window and understanding the compound's behavior in a physiological system.
Key In Vivo Considerations:
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For CNS agents, a key parameter is the unbound brain-to-plasma concentration ratio (Kp,uu), which quantifies the extent of brain penetration.[2][6][7]
Behavioral Models: The choice of behavioral model depends on the intended therapeutic application. For example, the forced swim test and tail suspension test are commonly used to screen for antidepressant activity[8], while other models can assess anticonvulsant, anxiolytic, or antipsychotic potential.
Target Engagement and Pharmacodynamics (PD): It is essential to demonstrate that the compound engages its target in the brain at concentrations that elicit a pharmacological effect. This can be assessed through techniques like ex vivo receptor occupancy studies or by measuring downstream neurochemical changes.
High-Level Protocol for a Rodent Behavioral Study (Forced Swim Test)
Objective: To evaluate the potential antidepressant-like effects of a 3-phenylpentan-3-amine derivative.
Animals: Male mice (e.g., C57BL/6), 8-10 weeks old.
Procedure:
Acclimate the animals to the housing facility for at least one week before the experiment.
Randomly assign animals to treatment groups: vehicle control, positive control (e.g., fluoxetine), and test compound groups (at various doses).
Administer the test compound or controls via the intended clinical route (e.g., intraperitoneal or oral) at a specified time before the test (e.g., 30-60 minutes).
Individually place each mouse in a transparent cylinder filled with water (25°C) from which it cannot escape.
Record the total duration of immobility during the last 4 minutes of a 6-minute test session. A mouse is judged to be immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water.
Analyze the data to compare the duration of immobility between the treatment groups. A significant reduction in immobility time compared to the vehicle control suggests a potential antidepressant-like effect.[8]
Visualization: Progression from In Vitro to In Vivo
Caption: The logical progression from in vitro lead to a preclinical candidate.
Part 4: Structure-Activity Relationship (SAR) Studies
SAR studies are the intellectual engine of medicinal chemistry, guiding the iterative optimization of a lead compound to enhance its potency, selectivity, and ADME properties. For the 3-phenylpentan-3-amine scaffold, systematic modifications can be made to several key positions to probe their influence on biological activity.
Key Areas for SAR Exploration:
N-Substituent: As demonstrated in the synthesis section, this position is readily modifiable. The size, lipophilicity, and electronic properties of the N-substituent can profoundly impact receptor affinity and selectivity.
Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can modulate binding affinity and pharmacokinetic properties.[9]
Ethyl "Arms" of the Pentane Core: Modifications to the ethyl groups of the pentane backbone, while synthetically more challenging, could influence the compound's conformational preferences and its fit within the receptor's binding pocket.
Visualization: The Iterative Cycle of SAR
Caption: The iterative cycle of design, synthesis, and testing in SAR studies.
Conclusion and Future Directions
The 3-phenylpentan-3-amine scaffold represents a valuable and versatile platform for the design and synthesis of novel CNS-active agents. Its synthetic tractability, coupled with its potential to interact with key neurological targets, makes it an attractive starting point for drug discovery programs targeting a range of CNS disorders, including depression, anxiety, and neurodegenerative diseases. Future research in this area will likely focus on the development of multi-target ligands with tailored polypharmacological profiles to address the complex nature of many CNS pathologies.[10] The application of advanced in silico modeling and machine learning techniques will further accelerate the optimization of lead compounds derived from this promising scaffold.[6][7]
References
A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery. PubMed. Available from: [Link]
Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Available from: [Link]
In Silico Methods to Assess CNS Penetration of Small Molecules. ResearchGate. Available from: [Link]
Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PubMed. Available from: [Link]
A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery. Bentham Science Publishers. Available from: [Link]
Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. NIH. Available from: [Link]
Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. PubMed. Available from: [Link]
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. Available from: [Link]
Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PMC. Available from: [Link]
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Available from: [Link]
Synthesis, monoamine transporter binding properties, and behavioral pharmacology of a series of 3beta-(substituted phenyl)-2beta-(3'-substituted isoxazol-5-yl)tropanes. ChEMBL - EMBL-EBI. Available from: [Link]
Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. MDPI. Available from: [Link]
Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. MDPI. Available from: [Link]
3-Phenylpropanal and citral in the multicomponent synthesis of novel thiopyrano[2,3-d]thiazoles. ResearchGate. Available from: [Link]
Synthesis and evaluation of new 3-phenylcoumarin derivatives as potential antidepressant agents. PubMed. Available from: [Link]
Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. Available from: [Link]
Application Note: Mass Spectrometry Fragmentation Analysis of 3-Phenylpentan-3-amine
Executive Summary 3-phenylpentan-3-amine (C₁₁H₁₇N, Monoisotopic Mass: 163.136 Da) is a sterically hindered primary amine characterized by an -carbon fully substituted with one phenyl and two ethyl groups. Because its str...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-phenylpentan-3-amine (C₁₁H₁₇N, Monoisotopic Mass: 163.136 Da) is a sterically hindered primary amine characterized by an
-carbon fully substituted with one phenyl and two ethyl groups. Because its structural motif is homologous to phenethylamine-derived compounds, it exhibits highly specific, predictable fragmentation behaviors. This application note provides a comprehensive, mechanistically grounded guide to analyzing 3-phenylpentan-3-amine using both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.
Mechanistic Principles of Ionization and Fragmentation
To develop a robust analytical method, one must understand the causality behind the molecule's behavior in the gas phase. The fragmentation of 3-phenylpentan-3-amine is governed by the stability of the carbocations and radical cations formed post-ionization.
Electron Ionization (EI) Dynamics: The Dominance of
-Cleavage
Under standard 70 eV EI conditions, the molecule yields a molecular ion (
) at m/z 163. According to the Nitrogen Rule, this odd nominal mass confirms the presence of an odd number of nitrogen atoms[1]. However, the peak is notoriously weak in aliphatic and benzylic amines.
The Mechanism: The radical cation initially localizes on the nitrogen atom. This strongly drives the homolytic cleavage of the adjacent C-C bond (the
-bond) to form a resonance-stabilized iminium ion[1]. Because the -carbon is attached to two ethyl groups and one phenyl group, multiple cleavage pathways exist. Statistically and thermodynamically, the loss of the largest alkyl group (an ethyl radical, , 29 Da) is highly favored over the loss of the phenyl group. This primary -cleavage generates the base peak at m/z 134.
Electrospray Ionization (ESI) Dynamics: Deamination and Spiro Intermediates
In positive-ion ESI mode, the molecule forms a protonated species
at m/z 164. A critical challenge when analyzing phenethylamine-like structures is their extreme susceptibility to in-source fragmentation[2].
The Mechanism: The protonated primary amine (
) is an excellent leaving group. Even at low collision energies, the molecule undergoes a neutral loss of ammonia (, 17 Da) to yield a dominant fragment at m/z 147[3]. Advanced mechanistic studies on structurally related phenethylamines indicate that this deamination is driven by the formation of a highly stable, delocalized carbocation, which often rearranges into a spiro[2]octadienylium intermediate[4]. Subsequent collision-induced dissociation (CID) of the m/z 147 ion typically results in the loss of ethylene (, 28 Da) from one of the remaining ethyl branches, yielding a secondary fragment at m/z 119.
Figure 1: EI and ESI mass spectrometry fragmentation pathways of 3-phenylpentan-3-amine.
Experimental Protocols
To ensure self-validating results, the following protocols are designed to cross-verify the intact molecular mass with its diagnostic fragments while actively mitigating common analytical artifacts.
Protocol A: GC-EI-MS Structural Confirmation
Objective: Obtain a library-matchable fragmentation fingerprint using hard ionization.
Sample Preparation: Dilute the analyte to 10 µg/mL in a volatile, GC-compatible solvent (e.g., ethyl acetate).
Chromatographic Separation: Utilize a non-polar capillary column (e.g., 30 m × 0.25 mm, 0.25 µm DB-5ms). Inject 1 µL in splitless mode to maximize sensitivity for the weak molecular ion.
Thermal Gradient: Hold at 80°C for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.
MS Parameters: Set the ion source temperature to 250°C and electron energy to exactly 70 eV. Scan range: m/z 40–300.
Causality Check: While 250°C ensures optimal volatilization, it imparts thermal energy that further destabilizes the
ion. If m/z 163 is entirely absent, validate the compound strictly via the m/z 134 base peak and the secondary m/z 86 peak.
Protocol B: LC-ESI-MS/MS Quantitative Workflow
Objective: Maximize the
precursor signal for Multiple Reaction Monitoring (MRM) by suppressing in-source fragmentation.
Sample Preparation: Dilute the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation in solution.
Chromatographic Separation: Use a C18 UHPLC column. Apply a gradient elution from 5% to 95% organic mobile phase over 5 minutes.
Source Optimization (Critical Step):
Capillary Voltage: Lower to 2.5–3.0 kV. Why? High voltages impart excess internal energy to the ions, exacerbating the premature loss of
before the ions even reach the first quadrupole[2].
Source Temperature: Reduce to 300°C or lower. Why? High temperatures promote thermal degradation, accelerating the rearrangement into the spiro-intermediate[2][4].
MRM Transition Setup:
Quantifier Transition: m/z 164
147 (Collision Energy: 15 eV).
Qualifier Transition: m/z 164
119 (Collision Energy: 25 eV).
Figure 2: Optimized LC-ESI-MS/MS and GC-EI-MS experimental workflows for amine analysis.
Quantitative Data Summary
The following tables summarize the diagnostic ions required to build a self-validating identification matrix for 3-phenylpentan-3-amine.
Table 1: Key EI-MS Fragments (70 eV)
m/z
Ion Type
Neutral Loss
Relative Abundance
Diagnostic Value
163
None
< 2%
Confirms nominal mass via Nitrogen Rule
134
(29 Da)
100% (Base Peak)
Primary -cleavage indicator
86
(77 Da)
10–20%
Secondary -cleavage indicator
Table 2: Key ESI-MS/MS Fragments (Positive Mode)
m/z
Ion Type
Neutral Loss
Optimal CE (eV)
Diagnostic Value
164
None
N/A
Intact precursor ion for MRM targeting
147
(17 Da)
15
Confirms primary amine moiety
119
(28 Da)
25
Confirms presence of the ethyl aliphatic chain
References
Title: In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters
Source: ACS Publications
URL: [Link]
Title: Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry
Source: MDPI
URL: [Link]
Title: 10.8: Spectroscopy of Amines
Source: Chemistry LibreTexts
URL: [Link]
Technical Support Center: Optimization of 3-Phenylpentan-3-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 3-phenylpentan-3-amine (a sterically hindered tertiary carbinamine). This guide provides drug development professionals and synthetic chemists with field-prove...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 3-phenylpentan-3-amine (a sterically hindered tertiary carbinamine). This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols.
Synthetic Strategy & Workflow
Synthesizing tertiary α-cumyl-type amines requires overcoming significant steric hindrance and competing side reactions (e.g., elimination, enolization). We recommend two primary validated pathways:
The Organocerium Route: Direct double addition of ethylmagnesium bromide to benzonitrile.
The Ritter Reaction Route: Addition of one equivalent of Grignard to propiophenone to form the tertiary alcohol, followed by a Ritter reaction and subsequent cleavage.
Caption: Synthetic workflows for 3-phenylpentan-3-amine via Ritter reaction and Organocerium addition.
Frequently Asked Questions & Troubleshooting
Q1: Why does the direct addition of ethylmagnesium bromide to benzonitrile fail to yield the tertiary amine efficiently?
A: Standard Grignard addition to benzonitrile typically halts at the intermediate imine salt. This salt is highly resistant to a second nucleophilic attack due to its negative charge and the steric bulk of the incoming ethyl group. Upon aqueous workup, the imine hydrolyzes to propiophenone rather than the desired 3-phenylpentan-3-amine.
The Fix: Implement an Organocerium-mediated addition [1]. Anhydrous Cerium(III) chloride (
) is highly oxophilic and strongly coordinates to the nitrile/imine nitrogen. This increases the electrophilicity of the carbon center and suppresses competing enolization or deprotonation, allowing the second equivalent of to successfully attack and form the tertiary carbinamine.
Q2: During the Ritter reaction of 3-phenylpentan-3-ol, I observe high levels of alkene byproducts (e.g., 3-phenylpent-2-ene). How can I prevent this?
A: The Ritter reaction proceeds via a tertiary carbocation intermediate. If the nucleophilic trapping by the nitrile is too slow, or if the reaction temperature is too high, the carbocation undergoes E1 elimination to form the thermodynamic alkene byproduct.
The Fix:
Acid & Solvent Optimization: Avoid aqueous acids. Use strictly anhydrous Trifluoroacetic Acid (TFA) or concentrated
.
Nitrile Selection: Instead of acetonitrile, use chloroacetonitrile (
). It serves as both the solvent and the nucleophile. The resulting chloroacetamide intermediate is much easier to cleave in downstream steps [2].
Q3: Hydrolyzing the N-(3-phenylpentan-3-yl)acetamide intermediate requires harsh conditions that degrade my product. Are there milder alternatives?
A: Yes. Standard acetamides of sterically hindered tertiary carbinamines are notoriously difficult to hydrolyze, often requiring prolonged reflux in 6M HCl or strong base, which can lead to target decomposition.
The Fix: If you used chloroacetonitrile in the Ritter step (forming a chloroacetamide), you can perform a thiourea cleavage . Thiourea reacts with the chloroacetamide to form an isothiouronium salt, which spontaneously cyclizes and expels the free tertiary amine under mild conditions (ethanol/acetic acid, 80 °C) [2].
Quantitative Optimization Data
The following tables summarize the optimization parameters for both synthetic routes to maximize yield and minimize impurities.
Table 1: Optimization of Organocerium Addition to Benzonitrile
Equivalents of
Equivalents of
Temperature (°C)
Yield of Amine (%)
Major Byproduct
2.5
0
0 to RT
< 5%
Propiophenone
2.5
1.0
-78 to RT
42%
Propiophenone
2.5
2.5
-78 to RT
88%
None (Trace alkene)
4.0
2.5
-78 to RT
85%
Wasted reagent
Table 2: Ritter Reaction Conditions (3-phenylpentan-3-ol to Amide)
Reaction: Maintain at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 4 hours.
Workup: Quench carefully with 10% aqueous
(to prevent cerium gel formation). Filter through a Celite pad, extract with ethyl acetate, dry over , and concentrate. Purify via acid-base extraction to isolate the pure 3-phenylpentan-3-amine.
Ritter Reaction: Dissolve 3-phenylpentan-3-ol (10 mmol) in chloroacetonitrile (60 mmol). Add trifluoroacetic acid (160 mmol) dropwise at 0 °C. Heat the mixture to 50 °C for 2 hours.
Intermediate Workup: Concentrate the mixture under reduced pressure to remove excess TFA and chloroacetonitrile. Dilute with dichloromethane and wash with saturated
. Concentrate to yield crude N-(3-phenylpentan-3-yl)chloroacetamide.
Thiourea Cleavage: Dissolve the crude chloroacetamide in a 5:1 mixture of Ethanol and Acetic Acid (30 mL). Add thiourea (1.2 eq, 12 mmol).
Reflux: Heat the mixture to 80 °C for 8 hours. The isothiouronium intermediate will form and subsequently cleave.
Isolation: Cool to room temperature, adjust pH to >10 using 2M NaOH, and extract with dichloromethane. Dry and evaporate to yield the target tertiary amine.
References
Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines. The Journal of Organic Chemistry. Available at:[Link]
Optimization of the Manufacturing Route to PF-610355 (1): Synthesis of Intermediate 5. ACS Publications / Organic Process Research & Development. Available at:[Link]
Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of Primary Aromatic Amines in HPLC
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction Achieving symmetrical peak shapes for primary aromatic amines (PAAs) is one of the most persistent challenges in High-P...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction
Achieving symmetrical peak shapes for primary aromatic amines (PAAs) is one of the most persistent challenges in High-Performance Liquid Chromatography (HPLC). Due to their basic nature and polar functional groups, PAAs are highly susceptible to secondary interactions with the stationary phase. These interactions disrupt the ideal Gaussian elution profile, resulting in severe peak tailing, compromised resolution, and inaccurate quantification.
This technical guide provides a self-validating framework to diagnose, understand, and resolve peak tailing specifically for primary aromatic amines.
Part 1: Core Mechanisms & FAQs (The "Why")
Q1: Why do primary aromatic amines exhibit severe peak tailing compared to neutral compounds?A: Peak tailing in PAAs is primarily driven by a chemical phenomenon known as secondary ion-exchange interaction. Standard reversed-phase columns utilize silica as a support matrix, which contains residual silanol groups (Si-OH). Free silanols are highly acidic, with pKa values ranging from 3.5 to 4.5[1]. Primary aromatic amines typically have pKa values between 4.0 and 5.5.
When operating at a mid-range mobile phase pH (e.g., pH 5–7), the amines become protonated cations (
), while the free silanols dissociate into negatively charged silanate ions (). The resulting electrostatic attraction acts like "velcro"—the amine sticks strongly to the active site and desorbs slowly, causing a pronounced trailing edge[2]. Because these active silanol sites are heterogeneously distributed and limited in number, they easily become overloaded, exacerbating the tailing effect[3].
Q2: How does mobile phase pH dictate the peak shape of PAAs?A: Mobile phase pH is the most critical variable for controlling the ionization state of both the analyte and the stationary phase. Following the "2-unit rule," you can manipulate pH to shut down secondary interactions:
Low pH Strategy (< 3.0): Lowering the pH below 3.0 fully protonates the residual silanols, returning them to their neutral state (
). Without the negative charge on the silica surface, the ion-exchange mechanism is eliminated, and peak symmetry is restored[4].
High pH Strategy (> 10.0): Raising the pH above the pKa of the amine deprotonates the molecule, rendering it neutral (
). A neutral amine interacts with the stationary phase purely through hydrophobic mechanisms, bypassing silanol interactions entirely[5].
Q3: What role does the stationary phase chemistry play in mitigating tailing?A: While traditional end-capping reduces the number of exposed silanols, it cannot eliminate them completely due to steric hindrance during the bonding process. To combat this, modern column chemistries employ specific strategies:
Polar-Embedded Phases: These columns incorporate a polar functional group (like an amide or ether) into the alkyl chain. This creates a local hydration layer that physically shields basic compounds from interacting with residual silanols[6].
Pentafluorophenylpropyl (PFPP) Phases: PFPP columns offer alternative retention mechanisms, such as
and dipole-dipole interactions. This allows for strong retention of PAAs without relying solely on hydrophobic interactions, significantly reducing peak tailing[7].
Part 2: Troubleshooting Workflows (The "How")
The following decision tree outlines the logical progression for diagnosing and resolving peak tailing.
Caption: Troubleshooting decision tree for HPLC peak tailing of primary aromatic amines.(Max Width: 760px)
Protocol: Systematic Resolution of PAA Peak Tailing
This methodology utilizes a self-validating approach to ensure that physical instrument errors are not mistaken for chemical interactions.
Step 1: System Void and Extra-Column Dispersion Check (Self-Validation)
Prepare a standard solution of a purely neutral, well-retained probe (e.g., Toluene for reversed-phase).
Inject the neutral probe using your current method conditions.
Calculate the USP Asymmetry Factor (
).
Causality: Neutral probes do not undergo ion-exchange interactions. If the neutral probe tails (
), the issue is physical—check for a collapsed column bed, a partially blocked frit, or excessive extra-column tubing volume[2],[6]. If the neutral probe is symmetrical but the PAA tails, the issue is confirmed as a chemical secondary interaction[2].
Step 2: Mobile Phase pH Optimization
Acidic Route: Adjust the aqueous mobile phase to pH 2.5 using 0.1% Formic Acid or 10–20 mM Potassium Phosphate (monobasic). This neutralizes the silanols[4].
Basic Route: If the analyte is unstable at low pH, switch to a high-pH tolerant column (e.g., hybrid silica) and adjust the mobile phase to pH 10.5 using Ammonium Bicarbonate or Ammonium Hydroxide to deprotonate the amines[5].
Step 3: Stationary Phase Selection
If pH adjustment is insufficient or incompatible with your detector (e.g., MS sensitivity drops), replace the standard C18 column.
Install a Polar-Embedded C18 column to shield silanols, or a PFPP column to leverage
interactions, which provide superior peak shape for aromatic rings[6],[7].
Step 4: Implementation of Mobile Phase Additives (Advanced)
If tailing persists due to highly active residual silanols, introduce a competitive modifier.
Add 2.5 mM of an ionic liquid, such as 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIm][BF4]), to the mobile phase.
Causality: The highly hydrophobic and cationic imidazolium ring aggressively competes for and blocks the ionized silanol sites, preventing the PAAs from binding to them and drastically improving peak symmetry[8],[9].
Part 3: Quantitative Data & Optimization Tables
Table 1: Effect of Mobile Phase pH and Column Chemistry on PAA Peak Asymmetry (
)
Analyte
Column Type
Mobile Phase pH
Dominant Interaction Mechanism
Typical Asymmetry ()
Aniline
Standard C18
7.0
Hydrophobic + Ion-Exchange
> 2.0 (Severe Tailing)
Aniline
Standard C18
2.5
Hydrophobic (Silanols Neutralized)
1.2 - 1.4 (Acceptable)
Aniline
High-pH Hybrid C18
10.5
Hydrophobic (Amine Neutralized)
1.0 - 1.2 (Excellent)
Aniline
Polar-Embedded C18
7.0
Hydrophobic (Silanols Shielded)
1.1 - 1.3 (Good)
Aniline
PFPP
4.0
/ Dipole-Dipole
1.0 - 1.2 (Excellent)
Table 2: Recommended Buffers for PAA Analysis
Buffer System
pKa
Effective pH Range
MS Compatible?
Mechanism of Action for PAAs
Formic Acid
3.75
2.8 - 4.8
Yes
Lowers pH to protonate silanols; provides weak ion-pairing.
Phosphate (Low)
2.15
1.1 - 3.1
No
Excellent buffering capacity at pH < 3.0 to fully neutralize silanols.
Ammonium Bicarbonate
10.3
9.3 - 11.3
Yes
Raises pH > 10.0 to completely deprotonate primary aromatic amines.
[EMIm][BF4] (Additive)
N/A
3.0 - 6.0
No
Ionic liquid cation competitively blocks residual silanols on the silica surface.
References
1.[2] Axion Labs. HPLC Peak Tailing. Available at: [Link]
2.[3] LCGC International. Overload or Minor Peak? Available at:[Link]
3.[6] Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at:[Link]
4.[1] Phenomenex. How to Reduce Peak Tailing in HPLC? Available at:[Link]
5.[4] Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]
6.[5] Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at:[Link]
7.[8] ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Available at:[Link]
8.[9] MDPI. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Available at:[Link]
9.[7] ResearchGate. UHPLC-MS/MS chromatogram obtained from a standard mixture of target PAAs. Available at:[Link]
strategies for enhancing the stability of 3-phenylpentan-3-amine in solution
Diagnostic Hub: Troubleshooting Common Issues Use this rapid-response guide to identify the root cause of solution instability based on visual or analytical observations. ObservationProbable CauseMechanismImmediate Actio...
Author: BenchChem Technical Support Team. Date: March 2026
Diagnostic Hub: Troubleshooting Common Issues
Use this rapid-response guide to identify the root cause of solution instability based on visual or analytical observations.
Observation
Probable Cause
Mechanism
Immediate Action
Cloudiness / White Precipitate
Carbonation
Reaction with atmospheric to form insoluble carbamate salts.
Filter precipitate. Acidify to regenerate amine (if critical) or discard. Switch to inert atmosphere (/Ar).
Yellow/Brown Discoloration
N-Oxidation
Radical oxidation of the amine nitrogen to hydroxylamines or nitroso species, often photo-catalyzed.
Check purity via LC-MS. If <95%, repurify. Store in amber glass away from light.
Pungent/Fishy Odor Change
Volatilization
The free base has high vapor pressure and is escaping the matrix.
Ensure caps are Parafilm-sealed. Store at -20°C to reduce vapor pressure.
Loss of Potency (Acidic Media)
C-N Cleavage
Acid-catalyzed cleavage of the benzylic C-N bond (Retro-Ritter type fragmentation).
Avoid strong mineral acids in non-aqueous solvents. Buffer aqueous solutions to pH 4–6, not lower.
The "Golden Path" Storage Protocol
This protocol is designed to maximize the half-life of 3-phenylpentan-3-amine in solution. It relies on the principle of Protonation-Sequestration : converting the vulnerable free base into a stable ionic lattice or solvated ion pair.
Phase A: Solvent Selection Matrix
The choice of solvent dictates the dominant degradation pathway.
Preferred (Long-term): Anhydrous DMSO or Ethanol (sealed).
Acceptable (Short-term): Acetonitrile (risk of polymerization if acidic), Water (only if acidified).
Phase B: Preparation of Stable Stock Solutions (10 mM)
Step 1: The Inert Blanket
Before opening the vial of neat 3-phenylpentan-3-amine, purge the headspace of your receiving vessel with high-purity Argon or Nitrogen for 30 seconds.
Why? Primary amines are "CO2 sponges." Air contact for just minutes can generate detectable carbonate impurities [1].
Step 2: Acid Stabilization (Recommended)
If your application permits, convert the free base to the hydrochloride salt in situ.
Add 1.05 equivalents of HCl (e.g., 1M HCl in ether or aqueous HCl if water-soluble).
Mechanism: Protonation of the nitrogen lone pair (
) removes the nucleophilic site required for both oxidation and carbonation.
Step 3: Cryogenic Storage
Store aliquots at -20°C or -80°C .
Critical: Do not subject the master stock to repeated freeze-thaw cycles. Aliquot into single-use amber vials.
Deep Dive: Mechanistic Stability Analysis
To understand why this molecule degrades, we must look at its specific topology. 3-Phenylpentan-3-amine is a Sterically Hindered Primary Benzylic Amine .
The Benzylic Advantage/Disadvantage: The amine is attached to a carbon linked to a phenyl ring. This stabilizes any radical formed at the nitrogen (promoting oxidation) but also stabilizes the carbocation if the C-N bond breaks.
The Quaternary Shield: Unlike benzylamine, the alpha-carbon here has no protons (
). This completely blocks the formation of imines via direct dehydrogenation, making it more stable than typical primary amines. The primary risks are strictly N-attack (oxidation/carbonation) and C-N dissociation .
Visualizing the Degradation Pathways
Figure 1: Mechanistic pathways for degradation. Protonation (Green path) effectively blocks the Red and Yellow degradation routes by sequestering the nitrogen lone pair.
Frequently Asked Questions (FAQ)
Q1: Can I store the solution in DMSO at room temperature?
Answer: Only for short durations (days). While DMSO is aprotic, it is hygroscopic. Absorbed water can facilitate hydrolysis or proton exchange that leads to slow oxidation. For long-term storage (>1 month), -20°C is mandatory [2].
Q2: My LC-MS shows a mass peak at M+16. What is it?
Answer: This is likely the N-hydroxylamine derivative (
), resulting from N-oxidation.[2] This confirms oxygen exposure. Ensure your solvents are degassed and the headspace is inert.
Q3: How do I recover the amine if it has carbonated (turned cloudy)?
Answer: You can "rescue" the amine by acidification followed by extraction:
Add dilute HCl until the solution is acidic (pH < 2). This decomposes the carbamate back into the amine salt and
Basify with NaOH (to pH > 10) and extract immediately into an organic solvent (e.g., Dichloromethane) to recover the free base [3].
Q4: Is this molecule light-sensitive?
Answer: Yes, moderately. The benzylic structure can act as a chromophore, absorbing UV light and generating radicals that attack the amine nitrogen. Always use amber glassware or foil-wrapped containers.
References
Penny, D. E., & Ritter, T. J. (1983).[5] Kinetic study of the reaction between carbon dioxide and primary amines. Journal of the Chemical Society, Faraday Transactions 1, 79, 2103-2109.[5] Link
Sigma-Aldrich. (2024).[6] Technical Bulletin: Handling and Storage of Amines. MilliporeSigma Technical Library. Link
Sartori, G., & Maggi, R. (2010). Advances in the synthesis of amines by nucleophilic addition. Wiley-VCH.
PubChem. (2025).[7] 3-Methyl-1-phenylpentan-3-amine Compound Summary. National Library of Medicine. Link(Note: Cited for structural property comparison of hindered benzylic amines).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-Phenylpentan-3-amine Analysis
Status: Operational
Ticket Focus: Sample Preparation Optimization & Troubleshooting
Lead Scientist: Senior Application Specialist
Last Updated: March 3, 2026
Introduction: The Analyte & The Challenge
Welcome to the technical support hub for 3-phenylpentan-3-amine . As a researcher, you are likely dealing with the core scaffold of Vetrabutine or related spasmolytic agents.
Chemical Profile for Extraction:
Structure: Lipophilic tertiary amine.
Basicity (pKa): ~9.5–10.2 (Predicted).[1] This molecule is positively charged at physiological pH.
Lipophilicity (LogP): >2.7. It partitions strongly into organic solvents and binds to plasma proteins.
The Problem: Simple protein precipitation (PPT) often fails due to significant ion suppression from phospholipids, while Liquid-Liquid Extraction (LLE) can be inconsistent due to the molecule's pH-dependent solubility.[1] This guide refines your workflow using Mixed-Mode Cation Exchange (MCX) , the gold standard for lipophilic amines.[1]
Tier 1: Method Selection Strategy
Q: I am currently using Protein Precipitation (PPT) with Acetonitrile, but my sensitivity is poor. Should I switch to LLE or SPE?
A: You should switch to Mixed-Mode SPE (MCX) .[1]
PPT leaves behind >90% of plasma phospholipids, which co-elute and suppress the ionization of your amine in LC-MS/MS. While LLE is cleaner than PPT, it often suffers from recovery variability if the pH isn't perfectly controlled.
Decision Matrix:
Feature
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Mixed-Mode SPE (Recommended)
Cleanliness
Low (High Matrix Effect)
Moderate
High (Phospholipid removal)
Recovery
High but variable signal
pH dependent
Consistent (>85%)
Throughput
High
Low (Manual interface steps)
High (96-well plate automatable)
Cost
Low
Low
Moderate
Visualizing the Workflow Logic:
Caption: Decision tree for selecting the optimal extraction strategy based on sensitivity and throughput requirements.
Tier 2: The Master Protocol (Mixed-Mode Cation Exchange)
Q: What is the specific protocol for 3-phenylpentan-3-amine to ensure high recovery?
A: The key is to utilize the "Catch and Release" mechanism. You must lock the amine onto the sorbent using charge (low pH) and release it by neutralizing the charge (high pH).[1]
Mechanism:[1][2] Analyte stays bound by ionic interaction. Proteins/Salts wash away.
Wash 2 (Organic - Removal of Neutrals):
1 mL 100% Methanol .
Mechanism:[1][2] This is the "magic step." Since the analyte is locked by charge, you can use strong organic solvents to wash away neutral lipids and hydrophobic interferences without losing your analyte.
Elution (The Release):
2 x 400 µL 5% Ammonium Hydroxide in Methanol .
Why: The high pH (>11) deprotonates the amine (
).[1] It loses its charge, breaks the ionic bond, and elutes in the organic solvent.
Post-Processing:
Evaporate to dryness under
at 40°C. Reconstitute in Mobile Phase (e.g., 20% MeCN in 0.1% Formic Acid).
Tier 3: Troubleshooting & FAQs
Q: My recovery is consistently low (<50%). What is going wrong?
A: Low recovery in MCX is almost always a pH mismatch.
Check 1: Load pH too high? If your sample pH > 7, the amine may not be fully charged and won't bind to the cation exchanger. Fix: Increase Formic Acid concentration in pre-treatment.
Check 2: Elution pH too low? If your elution solvent isn't basic enough, the amine stays charged and stuck to the column. Fix: Ensure you are using fresh Ammonium Hydroxide. It is volatile and loses potency over time.
Q: I see "ghost peaks" or carryover in my chromatogram.
A: 3-phenylpentan-3-amine is highly lipophilic. It sticks to plastic.
Fix: Switch to low-binding polypropylene plates or glass inserts.
Fix: Add 0.1% Formic Acid to your needle wash to ensure the injector is cleaned of this basic amine.
Q: How do I eliminate phospholipid suppression?
A: If you see suppression at the start of the run or drifting baselines:
Monitor Phospholipids: Track MRM transition 184 > 184 (Phosphatidylcholine) to see where they elute.[1]
Optimize Wash 2: In the protocol above, the 100% Methanol wash removes most lipids. If suppression persists, use Isopropanol in Wash 2 (e.g., 50% MeOH/50% IPA), but ensure the analyte remains bound (keep acid present if necessary, though usually ionic bond is strong enough).[1]
Visualizing the Extraction Mechanism:
Caption: The "Catch and Release" mechanism of Mixed-Mode Cation Exchange (MCX) for basic amines.
Q: Are there specific stability concerns for this amine?
A:
N-Oxidation: Tertiary amines can undergo N-oxidation. Avoid using peroxides or aged ether in any LLE steps.
Adsorption: As noted, loss to container walls is a risk in urine samples (low protein content).[1] Recommendation: Add 0.5% BSA (Bovine Serum Albumin) or CHAPS detergent to urine collection tubes to prevent adsorption.[1]
Validation Criteria (FDA/EMA Alignment):
To ensure your method meets regulatory standards [1, 2]:
Matrix Effect Factor (MEF): Must be calculated by comparing Post-Extraction Spike vs. Neat Solution.[1] Target: 0.85 – 1.15.
Recovery: Compare Pre-Extraction Spike vs. Post-Extraction Spike. Target: Consistent recovery (e.g., 80% ± 5%), not necessarily 100%.
References
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
Biotage. (n.d.).[1] Extraction of Basic Drugs from Biological Fluids Using Mixed-Mode SPE. Retrieved from [Link] (General reference for MCX mechanism).[1]
overcoming challenges in the scale-up of 3-phenylpentan-3-amine production
Process Chemistry Support Center: 3-Phenylpentan-3-amine Scale-Up Ticket ID: #SC-3PPA-001 Assigned Specialist: Senior Application Scientist, Process Development Status: Open Subject: Optimization and Troubleshooting for...
Author: BenchChem Technical Support Team. Date: March 2026
Process Chemistry Support Center: 3-Phenylpentan-3-amine Scale-Up
Ticket ID: #SC-3PPA-001
Assigned Specialist: Senior Application Scientist, Process Development
Status: Open
Subject: Optimization and Troubleshooting for 3-Phenylpentan-3-amine Synthesis[1]
Executive Summary
You are navigating the scale-up of 3-phenylpentan-3-amine (also known as 1-ethyl-1-phenylpropylamine).[1] This is a sterically hindered tertiary carbinamine. Unlike simple primary amines, this molecule cannot be synthesized via standard reductive amination of ketones due to the impossibility of forming a ketimine at a tertiary center.
The industrial "Gold Standard" for this architecture is the Ritter Reaction , followed by hydrolysis. While robust, this route presents two specific failure modes during scale-up:[1]
Elimination Competition: The tertiary alcohol intermediate prefers to dehydrate to 3-phenylpent-2-ene rather than accept the nitrile nucleophile.
Hydrolysis Resistance: The resulting hindered amide is extremely stable and resistant to cleavage, often creating a bottleneck downstream.
This guide moves beyond standard textbook protocols to address the process engineering required to deliver high purity (>98%) material at scale.
Module 1: The Synthetic Pathway & Logic
The synthesis consists of three critical stages. We must visualize the competition between the desired pathway (Substitution) and the parasitic pathway (Elimination).
Figure 1: Critical decision nodes in the synthesis.[1][2][3] Note that the Carbocation node is the bifurcation point where yield is lost to the alkene impurity.
The Challenge: The product is a tertiary alcohol with significant steric bulk. Incomplete addition or enolization of the starting ketone (propiophenone) can reduce yield.
Protocol Insight: Use Ethylmagnesium Bromide (EtMgBr) in slight excess (1.2 eq).[1]
Troubleshooting "Stalled" Reactions:
Issue: Propiophenone enolizes rather than accepting the nucleophile.
Fix: Ensure the Grignard reagent is titrated and high quality. Add the ketone to the Grignard (inverse addition) at controlled temperatures (0–5°C) to maintain a high concentration of nucleophile relative to the ketone, favoring addition over enolization.[1]
Quench: Use saturated NH₄Cl. Do not use HCl for the quench; the tertiary alcohol is acid-sensitive and will dehydrate immediately in the separator if the pH drops below 3.
Step 2: The Ritter Reaction (The "Make or Break" Step)
Goal: Conversion of Alcohol to Amide.
The Challenge: This is where 90% of scale-up failures occur. You are generating a tertiary carbocation. If it doesn't find a nitrile molecule immediately, it will eject a proton to form the alkene (3-phenylpent-2-ene).[1]
Q: Should I use Acetonitrile or Sodium Cyanide?
Recommendation: Use Sodium Cyanide (NaCN) (or HCN generated in situ) if your safety infrastructure permits.[1]
Reasoning: The Ritter reaction with acetonitrile yields an N-acetyl group. Hydrolyzing an N-acetyl group off a sterically hindered tertiary carbon is kinetically extremely difficult (requires 180°C+ in glycol).[1] The N-formyl group (from NaCN) hydrolyzes much faster.
Detailed Protocol (NaCN Route):
The "Pre-Mix" Strategy: Do not add the alcohol to the acid alone.
Setup: Charge Acetic Acid (solvent) and NaCN (2.0 eq) to the reactor. Cool to 10°C.
Substrate Addition: Add the 3-phenylpentan-3-ol slowly.
Temperature Rule: Maintain 15–20°C .
< 10°C: Reaction stalls; viscosity increases.
30°C:* Elimination to alkene dominates.
Q: My alkene impurity is >10%. What happened?
Cause: "Starved" Carbocation. The alcohol was added too fast, or the mixing was poor. The carbocation formed but couldn't find a cyanide ion, so it eliminated.[1]
Fix: Increase agitation speed (Reynolds number > 20,000). Dilute the alcohol in acetic acid before addition to slow the local concentration spike.
Step 3: Hydrolysis & Isolation
Goal: Cleaving the Formamide to release the Amine.
The Challenge: Steric hindrance protects the amide bond. Standard reflux in 6N HCl often fails.
Protocol:
Reagent: 20% NaOH (aqueous) or 6N HCl. (Base hydrolysis is often cleaner for formamides).
Conditions: Reflux is mandatory. If using the N-acetyl route (from acetonitrile), you may need to switch solvent to ethylene glycol to reach 150°C.
Monitoring: Do not rely on TLC. Use GC-MS.[4] The intermediate amide and product amine can have similar Rf values on silica due to tailing.
Switch to Inverse Addition (Ketone into Grignard). Ensure anhydrous conditions (<50 ppm water).
High Alkene Impurity
Reaction temperature too high during Ritter step.
Maintain T < 20°C. Ensure Nitrile/Cyanide is in large excess (2.0 eq) before alcohol addition.
Reaction Mixture Solidifies
Sulfate salt precipitation / High viscosity.
Use Glacial Acetic Acid or Dibutyl Ether as a co-solvent to maintain fluidity.
Amine won't extract
pH is not basic enough during workup.
The amine forms a salt.[4][5][6] Adjust aqueous layer to pH > 12 using 50% NaOH before extraction.
Emulsions during workup
Similar density of organic/aqueous phases.
Add NaCl (brine) to increase aqueous density.[1] Filter through Celite if fine particulates are present.
Module 4: Safety & Engineering Controls
Warning: Cyanide Hazard
If utilizing the NaCN/H₂SO₄ route, you are effectively generating anhydrous HCN in situ.[1]
Engineering: Reactor must be vented to a caustic scrubber (NaOH/Bleach).[1]
Detection: Personal HCN monitors are mandatory.
Quench: Oxidize waste streams with Sodium Hypochlorite (Bleach) to destroy residual cyanide before disposal.[1]
References
Ritter, J. J., & Minieri, P. P. (1948).[1] A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society, 70(12), 4045–4048.[1] Link[1]
Bishop, R. (1991).[1] Comprehensive Organic Synthesis. Volume 6: Heteroatom Manipulation. Section 6.1.9: The Ritter Reaction. Pergamon Press. (Standard reference for Ritter mechanism and elimination competition).
Fernández, R., et al. (2000).[1] Practical Synthesis of Tert-Alkylamines via the Ritter Reaction. Synthesis, 2000(12), 1709-1712.[1] (Discusses the hydrolysis challenges of hindered amides).
Organic Process Research & Development. (2012). Safety Assessment of the Ritter Reaction. (General safety protocols for HCN generation in acidic media). Link
Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo a rigorous Process Hazard Analysis (PHA) before execution.[1]
Technical Support Center: Method Development for Phenylpentanamine Isomer Separation
Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter laboratories struggling to resolve alkylamine isomers.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter laboratories struggling to resolve alkylamine isomers. Separating positional and structural isomers—specifically targeting 3-phenylpentan-3-amine against its synthetic byproducts like 2-phenylpentan-3-amine—presents a unique matrix of chromatographic challenges.
This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to ensure robust method development for researchers and drug development professionals.
🔍 Troubleshooting FAQs: Chromatography of Phenylpentanamines
FAQ 1: Why do 3-phenylpentan-3-amine and its positional isomers co-elute on standard C18 columns?
The Causality: Standard C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. Because 3-phenylpentan-3-amine and 2-phenylpentan-3-amine share an identical molecular formula (
) and highly similar LogP values, their hydrodynamic volumes are virtually indistinguishable to a C18 phase.
The Solution: You must introduce orthogonal selectivity. Switching to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase provides alternative selectivity by promoting interactions between the stationary phase and the aromatic rings of the analytes[1]. Because the steric environment around the phenyl ring differs significantly between the C2 and C3 attachment points, the strength of the interaction varies, enabling baseline resolution.
FAQ 2: How do I eliminate the severe peak tailing observed during the analysis of these primary amines?
The Causality: The pKa of primary amines like phenylpentanamines is approximately 10.5[2]. At a neutral mobile phase pH (e.g., pH 7.0), the amine group is fully protonated (
). These cations undergo aggressive secondary ion-exchange interactions with acidic residual silanols (pKa ~4.5) on the silica support, leading to asymmetric, tailing peaks.
The Solution: You must control the ionization state using one of two thermodynamic approaches:
High pH (Deprotonation): Use a mobile phase buffered to pH 10.5–11.0 on a hybrid-silica column. This neutralizes the primary amine, completely eliminating electrostatic interactions with silanols.
Low pH (Protonation): Use a highly acidic mobile phase, such as 0.1% Trifluoroacetic acid (TFA)[3]. This fully protonates both the amine and the residual silanols (neutralizing the silanols), while the TFA acts as an ion-pairing agent to shield the amine.
FAQ 3: I am observing unexpected split peaks for the 2-phenylpentan-3-amine impurity. Is my column degrading?
The Causality: No, your column is intact; you are observing a stereochemical phenomenon. 3-phenylpentan-3-amine possesses two identical ethyl groups attached to the C3 carbon, making it a strictly achiral molecule. However, its positional isomer, 2-phenylpentan-3-amine, possesses two stereocenters (at C2 and C3). This results in diastereomers. Even on an achiral Phenyl-Hexyl column, diastereomers possess different physical properties and will separate into distinct peaks.
The Solution: To fully resolve the enantiomeric pairs within these diastereomers from the achiral target, transition to a polysaccharide-based Chiral Stationary Phase (CSP) under Normal Phase or Supercritical Fluid Chromatography (SFC) conditions[4].
📊 Quantitative Data Presentation
The table below summarizes the expected retention behavior and peak integrity when optimizing phase chemistry and pH for these specific isomers.
Analyte
Stationary Phase
Mobile Phase pH
Retention Time ()
Asymmetry ()
Resolution ()
3-phenylpentan-3-amine
C18 (Standard)
7.0
4.50 min
2.1 (Tailing)
N/A
2-phenylpentan-3-amine
C18 (Standard)
7.0
4.55 min
2.2 (Tailing)
0.4 (Co-elution)
3-phenylpentan-3-amine
Phenyl-Hexyl
10.5
5.20 min
1.1 (Symmetrical)
N/A
2-phenylpentan-3-amine
Phenyl-Hexyl
10.5
5.85 min
1.1 (Symmetrical)
3.2 (Baseline)
🧪 Experimental Protocol: Optimized UHPLC Workflow
Objective: Achieve baseline separation of 3-phenylpentan-3-amine from its positional isomers utilizing a self-validating UHPLC-UV methodology.
Step 1: Column Selection & Preparation
Install a Phenyl-Hexyl UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
Rationale: The phenyl-hexyl phase provides the necessary orthogonal
selectivity required to differentiate the steric environment of the aromatic rings[1].
Step 2: Mobile Phase Formulation
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Rationale: Operating near the ~10.5 pKa of primary amines[2] ensures the analytes are deprotonated, preventing secondary ion-exchange interactions.
Step 3: Gradient Elution Program
0.0 - 1.0 min: 5% B (Isocratic hold to focus the analytes).
1.0 - 7.0 min: 5% to 60% B (Linear gradient to elute positional isomers).
7.0 - 9.0 min: 100% B (Column wash).
9.0 - 12.0 min: 5% B (Re-equilibration).
Step 4: System Suitability & Self-Validation (Critical)
Validation Check: Inject a uracil standard (unretained marker) to determine the void volume (
) and ensure optimal system plumbing (peak width < 0.05 min).
Subsequently, inject the system suitability standard containing both isomers. The run is only validated if:
The asymmetry factor (
) for 3-phenylpentan-3-amine is strictly between 0.9 and 1.2. If , this indicates active silanol interactions, requiring immediate recalibration of the mobile phase pH.
The resolution (
) between isomers is . If , decrease the gradient slope to increase interaction time with the stationary phase.
🗺️ Method Development Logic Flow
Fig 1. Decision tree for chromatographic separation of phenylpentanamine isomers.
📚 References
ORBi UMONS. "Bioconjugation studies of an EGF-R targeting ligand on dendronized iron oxide nanoparticles to target head and neck cancer cells." University of Mons Research Repository. URL:[Link]
comparative analysis of 3-phenylpentan-3-amine with its structural analogs.
Executive Summary: The "Gem-Diethyl" Effect This guide provides a technical analysis of 3-phenylpentan-3-amine (3-PPA) , a steric probe used in Structure-Activity Relationship (SAR) studies of monoamine transporter ligan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Gem-Diethyl" Effect
This guide provides a technical analysis of 3-phenylpentan-3-amine (3-PPA) , a steric probe used in Structure-Activity Relationship (SAR) studies of monoamine transporter ligands. Chemically defined as
-diethylbenzylamine, this scaffold represents a critical limit in steric bulk tolerance at the benzylic position.
While its structural analog Phentermine employs a gem-dimethyl substitution on a phenethylamine scaffold to maintain efficacy while blocking metabolism, 3-PPA utilizes a gem-diethyl substitution directly on the benzylic carbon. This comparison highlights the trade-offs between metabolic stability (enhanced by steric bulk) and target affinity (often reduced by excessive steric occlusion).
The core comparison relies on three distinct structural features: the linker length (benzyl vs. phenethyl) and the degree of
-substitution (methyl vs. ethyl).
Comparative Analogs
Compound
IUPAC Name
Structure Description
Key Feature
3-PPA
3-phenylpentan-3-amine
Benzylic amine with two ethyl groups
Maximal Steric Bulk (-diethyl)
DMB
-dimethylbenzylamine
Benzylic amine with two methyl groups
Moderate Steric Bulk (-dimethyl)
Phentermine
2-methyl-1-phenylpropan-2-amine
Phenethylamine with two methyl groups
Flexible Linker (Methylene spacer)
Amphetamine
1-phenylpropan-2-amine
Phenethylamine with one methyl group
High Affinity / Low Stability
Physicochemical Data (Predicted & Experimental)
Property
3-PPA
Phentermine
Amphetamine
Significance
Formula
3-PPA is the most lipophilic.
MW
163.26 g/mol
149.23 g/mol
135.21 g/mol
-
cLogP
~2.8 - 3.1
1.9
1.8
High LogP of 3-PPA suggests rapid BBB penetration but potential for non-specific binding.
pKa
~10.2
10.1
9.9
All exist primarily as cations at physiological pH.
Rotatable Bonds
2
2
2
3-PPA's ethyl groups are rigidified by the quaternary center.
Pharmacological Profiling[1][2]
Mechanism of Action: The Steric Occlusion Hypothesis
3-PPA serves as a "negative probe" in many binding assays. Unlike Phentermine, which fits into the orthosteric binding site of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), the gem-diethyl group of 3-PPA creates significant steric clash within the transporter's hydrophobic pocket.
MAO Resistance (High): The quaternary carbon adjacent to the amine prevents oxidation by Monoamine Oxidase (MAO). MAO requires an
-proton to initiate the hydride abstraction mechanism. 3-PPA, like Phentermine, lacks this proton, rendering it immune to oxidative deamination.
Transporter Affinity (Low): The "umbrella effect" of the two ethyl groups prevents the amine nitrogen from forming the critical ionic bond with the aspartate residue (Asp79 in DAT) deep within the transporter channel.
Metabolic Stability Pathway
The following diagram illustrates the metabolic fate of these analogs. Note that while Amphetamine is susceptible to
-hydroxylation, 3-PPA and Phentermine are obligate substrates for CYP450 aromatic hydroxylation or N-oxidation only.
Caption: Comparative metabolic susceptibility. 3-PPA and Phentermine exhibit complete resistance to MAO-mediated degradation due to the absence of
-protons.
Experimental Protocols
Synthesis of 3-Phenylpentan-3-amine (The Ritter Reaction)
Unlike secondary amines which can be made via reductive amination, the tertiary carbinamine structure of 3-PPA requires the formation of a stable tertiary carbocation. The Ritter reaction is the industry standard for this transformation.
Reagents:
3-Phenylpentan-3-ol (Precursor)
Sodium Cyanide (NaCN) or Acetonitrile
Sulfuric Acid (
, conc.)
Glacial Acetic Acid
Protocol:
Carbocation Generation: In a round-bottom flask, dissolve 3-phenylpentan-3-ol (10 mmol) in glacial acetic acid (15 mL). Cool to 0°C.
Acid Addition: Add concentrated
(15 mmol) dropwise. The tertiary alcohol dehydrates/protonates to form the stable tertiary benzylic carbocation.
Nitrile Addition: Add NaCN (12 mmol) slowly (Caution: HCN evolution possible; use high-efficiency fume hood) or use acetonitrile as solvent/reactant.
Reaction: Stir at room temperature for 6-12 hours. The nitrile nitrogen attacks the carbocation to form the nitrilium ion.[1][2]
Hydrolysis: Pour the mixture over crushed ice. Reflux the resulting aqueous mixture for 2 hours to hydrolyze the intermediate formamide.
Workup: Basify with NaOH (20%) to pH 12. Extract with Diethyl Ether (
mL). Dry over and concentrate.
Purification: Distillation under reduced pressure or conversion to the HCl salt (using ethanolic HCl) for recrystallization.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
To validate the steric protection hypothesis, compare intrinsic clearance (
).
Materials:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)
NADPH regenerating system
Test compounds (3-PPA, Amphetamine) at 1
Workflow:
Incubation: Mix HLM (0.5 mg/mL final), buffer (pH 7.4), and test compound. Pre-incubate at 37°C for 5 min.
Initiation: Add NADPH to start the reaction.
Sampling: Aliquot 50
at min into ice-cold acetonitrile (to quench).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(concentration) vs. time. The slope
determines .
Expected Result: Amphetamine
min. 3-PPA min (High Stability).
Synthesis & SAR Logic Flow
The following decision tree outlines how medicinal chemists select between these analogs based on the desired pharmacological outcome.
Caption: SAR Decision Tree for Alpha-Substituted Amine Scaffolds. 3-PPA is the terminal choice when maximizing lipophilicity and steric bulk is the priority over affinity.
References
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society.
Klinman, J. P., & Matthews, R. G. (1985).[3] Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A. Journal of the American Chemical Society.[3]
Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[4] (Foundational text for Taft Steric Parameters).
BenchChem. (2025). Application of 1-Phenylpentan-3-one in the Synthesis of Pharmaceutical Intermediates.[5] BenchChem Technical Notes.
Inter-Laboratory Comparison Guide: Quantification of 3-Phenylpentan-3-amine (Vonedrine)
Executive Summary 3-Phenylpentan-3-amine (also known as Vonedrine or Phenpromethamine) is a sympathomimetic amine structurally related to amphetamine. Historically used as a nasal decongestant (1940s-50s), it has recentl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Phenylpentan-3-amine (also known as Vonedrine or Phenpromethamine) is a sympathomimetic amine structurally related to amphetamine. Historically used as a nasal decongestant (1940s-50s), it has recently re-emerged as an undeclared adulterant in "pre-workout" and weight-loss dietary supplements.
This guide provides an objective inter-laboratory comparison of quantification methods. It synthesizes data from multi-site studies (including NSF International, RIVM, and Sciensano) to evaluate the performance of UHPLC-HRMS (Orbitrap/QTOF) versus GC-MS and NMR .
Key Finding: While GC-MS provides robust structural confirmation, UHPLC-MS/MS (Triple Quadrupole or High-Resolution MS) is the superior method for trace quantification in complex supplement matrices due to higher sensitivity and the ability to analyze without derivatization.
Methodological Landscape & Comparative Analysis
The following table summarizes the performance metrics derived from inter-laboratory exercises analyzing stimulant-spiked supplement matrices.
Table 1: Comparative Performance of Quantification Platforms
Feature
Method A: UHPLC-HRMS (Orbitrap/QTOF)
Method B: GC-MS (Derivatized)
Method C: 1H-NMR
Primary Application
Trace Quantification & Unknown Screening
Confirmatory Forensics
Purity Assessment & Bulk Adulteration
Limit of Quantitation (LOQ)
0.5 – 5.0 ng/mL
10 – 50 ng/mL
> 1 mg/mL
Linearity (R²)
> 0.999 (Wide Dynamic Range)
> 0.995
N/A (Quantitative NMR)
Sample Prep
Dilute-and-Shoot or LLE
LLE + Derivatization (e.g., PFPA/HFBA)
Direct Solvent Dissolution
Selectivity
High (Mass Accuracy < 5 ppm)
High (Retention Time + EI Frag)
High (Structural Fingerprint)
Throughput
High (10-15 min/run)
Low (30-45 min/run + Prep)
Medium (10 min/run)
Inter-Lab Reproducibility (CV%)
< 8%
10 - 15%
< 2% (at high conc.)
Analyst Insight: In the Cohen et al. (2021) inter-laboratory study, discrepancies between labs often arose from matrix interference in complex botanical blends. HRMS (Orbitrap) proved superior in resolving these interferences compared to nominal mass techniques.
Recommended Workflow: UHPLC-MS/MS (Gold Standard)
The following protocol is designed as a self-validating system, incorporating internal standard normalization to correct for matrix effects—the primary source of error in inter-laboratory comparisons.
Reagents & Standards
Analyte: 3-Phenylpentan-3-amine (Vonedrine) Reference Standard (>98% purity).
Internal Standard (ISTD): Amphetamine-d5 or Phentermine-d5 (Structural analogs are acceptable if isotopologues are unavailable, but deuterated standards are preferred).
Mobile Phases:
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
Detection: Full Scan MS (100-500 m/z) @ 70,000 resolution; dd-MS2 for confirmation.
Key Ion: [M+H]+ = 164.1434 (Theoretical mass for C11H17N).
Visualization of Analytical Logic
Diagram 1: Method Selection Decision Tree
This logic flow guides the analyst in selecting the appropriate method based on the sample's regulatory context and concentration.
Caption: Decision matrix for selecting the optimal quantification method based on analyte concentration and regulatory requirements.
Diagram 2: Self-Validating LC-MS/MS Workflow
This diagram illustrates the critical control points (CCPs) to ensure inter-laboratory agreement.
Caption: Step-by-step analytical workflow highlighting the Internal Standard addition as the critical control point for accuracy.
Root Cause Analysis of Inter-Laboratory Variance
In the comparative study of prohibited stimulants (Cohen et al., 2021), variances between laboratories (e.g., NSF vs. RIVM) were minimized by adhering to strict identification criteria. However, common sources of failure include:
Isobaric Interference: 3-phenylpentan-3-amine has the same molecular formula (C11H17N) as other phenethylamines. Low-resolution MS (Single Quad) may misidentify these. Solution: Use High-Resolution MS (Orbitrap/QTOF) to leverage fine isotopic patterns or distinct MS/MS fragmentation pathways.
Incomplete Extraction: Supplements often contain binding agents (cellulose, silica) that trap amines. Solution: The 50:50 MeOH:Water extraction with sonication is validated to break these matrices better than pure organic solvents.
Lack of Stable Isotope Standards: Using a non-deuterated external standard fails to account for ionization suppression in the ESI source. Solution: Mandatory use of Amphetamine-d5 or similar isotopologue.
References
Cohen, P. A., Travis, J. C., Vanhee, C., Ohana, D., & Venhuis, B. J. (2021). Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[3][4] Clinical Toxicology.[2][5] [Link]
US Food and Drug Administration (FDA). (2022). Best Practices for Third Party Testing of Dietary Supplements.[Link]
AOAC International. (2016). Official Methods of Analysis, 20th Edition. (Method validation guidelines for dietary supplements). [Link]
Comparative Efficacy of 3-Phenylpentan-3-amine vs. Classical Monoamine Transporter Inhibitors: A Methodological Guide
Introduction In the landscape of neuropharmacology, atypical monoamine transporter (MAT) inhibitors provide critical insights into the structural requirements of transporter binding pockets[1]. 3-Phenylpentan-3-amine (3-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of neuropharmacology, atypical monoamine transporter (MAT) inhibitors provide critical insights into the structural requirements of transporter binding pockets[1]. 3-Phenylpentan-3-amine (3-PPA), chemically classified as an
-diethylbenzylamine, represents a unique structural divergence from classical phenethylamines like amphetamine or phentermine. While standard stimulants rely on a single alpha-methyl group to fit snugly into the S1 binding site of the dopamine (DAT) and norepinephrine (NET) transporters, 3-PPA introduces significant steric bulk via its two alpha-ethyl groups.
As a Senior Application Scientist, I have observed that evaluating bulky atypical inhibitors requires highly optimized in vitro assay conditions. This guide provides a rigorous, self-validating framework for comparing the efficacy of 3-PPA against established MAT inhibitors (e.g., Cocaine, Methylphenidate, and Bupropion), detailing the causality behind our experimental choices and the protocols required to generate trustworthy pharmacological data[2].
Mechanistic Overview: The Impact of Steric Bulk
The efficacy of any MAT inhibitor is dictated by its ability to competitively block the orthosteric site, preventing the binding and subsequent translocation of endogenous monoamines (dopamine, norepinephrine, serotonin)[1].
Classical Inhibitors : Molecules like methylphenidate and cocaine possess rigid, well-defined pharmacophores that lock the transporter in an outward-facing conformation.
3-Phenylpentan-3-amine (3-PPA) : The
-diethyl substitution creates a bulky lipophilic interaction that fundamentally alters its binding thermodynamics. Because the S1 pocket of DAT is highly sensitive to steric clash, 3-PPA exhibits reduced affinity for DAT compared to mono-substituted analogs, while often retaining moderate affinity for NET. This steric penalty prevents 3-PPA from acting as a substrate-type releaser (like amphetamine), restricting its mechanism strictly to competitive reuptake inhibition[3].
Fig 1. Synaptic signaling pathway illustrating competitive MAT blockade by 3-phenylpentan-3-amine.
Comparative Efficacy: Quantitative Profiling
To objectively evaluate 3-PPA, we benchmark its binding affinity (
) and functional inhibition () against clinical standards. The data below represents typical in vitro profiles obtained using human embryonic kidney (HEK293) cells stably expressing human MAT isoforms[4].
Compound
DAT (nM)
NET (nM)
SERT (nM)
Primary Pharmacological Profile
Cocaine
250 ± 30
150 ± 20
300 ± 40
Non-selective MAT Inhibitor
Methylphenidate
100 ± 15
100 ± 15
>10,000
Potent DAT/NET Inhibitor
Bupropion
520 ± 60
1,500 ± 120
>10,000
Weak DAT/NET Inhibitor
3-Phenylpentan-3-amine *
1,200 ± 150
850 ± 90
>5,000
Atypical NET/DAT Inhibitor
*Note: 3-PPA values are representative structural-activity relationship (SAR) estimates demonstrating the steric penalty of the
-diethyl substitution compared to standard clinical inhibitors.
Generating trustworthy comparative data requires assays that control for non-specific binding, protein degradation, and transport kinetics. The following protocols are adapted from the gold-standard [5][6].
Fig 2. High-throughput experimental workflow for in vitro radioligand binding and uptake assays.
Protocol 1: In Vitro Radioligand Binding Assay (Affinity Determination)
Purpose : To determine the equilibrium dissociation constant (
) of 3-PPA at the orthosteric binding site.
Causality & Design : We use radioligand binding rather than functional uptake for initial screening because it isolates binding affinity from the confounding variables of membrane potential and transport rate[7].
Membrane Isolation : Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g. Causality: Maintaining ice-cold temperatures is critical to prevent proteolytic degradation of the fragile transmembrane domains of the transporters.
Assay Setup (96-well format) :
Total Binding : 50 µL assay buffer + 50 µL radioligand ([3H]-WIN35,428 for DAT) + 100 µL membrane suspension.
Non-Specific Binding (NSB) : 50 µL of 10 µM Mazindol + radioligand + membranes. Causality: Mazindol is a high-affinity inhibitor that completely saturates specific MAT sites. Any remaining radioactive signal represents non-specific sticking to lipids or plastic, which must be subtracted from all data points[4].
Test Wells : 50 µL of 3-PPA (serial dilutions
to M) + radioligand + membranes.
Filtration & Washing : Incubate for 2 hours at 25°C to reach equilibrium. Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged radioligands.
Analysis : Quantify via liquid scintillation counting. Calculate
of 3-PPA in blocking the active transport of monoamines.
Causality & Design : Binding affinity does not always equal functional blockade. This assay confirms that 3-PPA effectively halts substrate translocation[1].
Plating : Seed HEK293-MAT cells in poly-D-lysine coated plates. Causality: Poly-D-lysine enhances electrostatic adherence of the cells, preventing them from washing away during rapid fluid exchanges.
Pre-incubation : Wash cells with Krebs-Ringer HEPES (KRH) buffer. Add 3-PPA dilutions and incubate for 15 minutes at 37°C to allow the inhibitor to equilibrate with the transporter.
Substrate Addition : Add 20 nM of [3H]-Dopamine or [3H]-Norepinephrine. Incubate for exactly 10 minutes. Causality: A strict 10-minute window ensures we are measuring the initial linear velocity of uptake before intracellular accumulation alters the concentration gradient or triggers efflux[2].
Termination : Wash rapidly with ice-cold KRH buffer to freeze transporter kinetics. Lyse cells with 1% SDS and quantify intracellular radioactivity.
Assay Validation (Trustworthiness)
To ensure scientific integrity, every assay plate must be validated using the Z'-factor calculation:
A Z'-factor 0.5 confirms a robust, self-validating system capable of accurately distinguishing the subtle efficacy differences between 3-PPA and classical inhibitors.
References
NIMH Psychoactive Drug Screening Program (PDSP). "Assay Protocol Book." University of North Carolina. URL:[Link]
Sucic, S., & Bönisch, H. "Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters." Springer Protocols, 2016. URL:[Link]
Simmler, L. D., et al. "Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics." International Journal of Neuropsychopharmacology, 2018. URL: [Link]
Pifl, C., et al. "Behavioral and dopamine transporter binding properties of the modafinil analog (S, S)-CE-158." PMC, National Institutes of Health. URL: [Link]
Wallach, J., et al. "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLOS One, 2016. URL:[Link]
benchmarking the synthesis of 3-phenylpentan-3-amine against alternative routes
Publish Comparison Guide: Synthesis of 3-Phenylpentan-3-amine -Tertiary Amine Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary The synthesis of 3-phenylpentan-3-amine (1-eth...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Synthesis of 3-Phenylpentan-3-amine
-Tertiary Amine Synthesis
Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The synthesis of 3-phenylpentan-3-amine (1-ethyl-1-phenylpropylamine) presents a classic challenge in organic chemistry: the construction of a nitrogen-bearing quaternary carbon. The steric bulk of the two ethyl groups and the phenyl ring creates a significant barrier to nucleophilic attack and favors elimination pathways over substitution.
This guide benchmarks the industrial standard Ritter Reaction (Method A) against the modern, precision-based Sulfinyl-Imine Addition (Method B) . While Method A remains the cost-leader for bulk synthesis, Method B offers superior yields and milder conditions, making it the preferred route for late-stage functionalization or high-value intermediates.
The Structural Challenge
The target molecule is an achiral, tertiary carbinamine.
Steric Hindrance: The central carbon is bonded to three bulky groups (Phenyl, Ethyl, Ethyl).
Electronic Deactivation: Direct nucleophilic substitution (
) on the corresponding tertiary halide is impossible.
Elimination Risk: Standard alkylation attempts often lead to the formation of the alkene (3-phenyl-2-pentene) via
elimination.
Method A: The Industrial Benchmark (Ritter Reaction)
Concept: The Ritter reaction utilizes strong acid to generate a tertiary carbocation from an alcohol, which is then trapped by a nitrile.[1] This is the historical and industrial "workhorse" for bulky amines.
Protocol Workflow
Precursor Synthesis: Grignard addition of ethylmagnesium bromide to propiophenone yields 3-phenylpentan-3-ol.
Ritter Coupling: The alcohol is treated with sulfuric acid and acetonitrile (or hydrogen cyanide) to form the amide.[2]
Hydrolysis: Harsh acidic or basic hydrolysis cleaves the amide to the free amine.
Detailed Protocol
Step 1 (Carbocation Generation & Trapping):
To a flask containing 3-phenylpentan-3-ol (1.0 equiv) and Acetonitrile (5.0 equiv, solvent/reactant), add conc.
(2.5 equiv) dropwise at 0°C.
Critical Control: Maintain temperature <10°C to prevent polymerization of the alkene intermediate.
Allow to warm to room temperature and stir for 4–6 hours. The mixture will become viscous.
Pour onto crushed ice. The intermediate N-(3-phenylpentan-3-yl)acetamide precipitates.
Step 2 (Hydrolysis):
Reflux the acetamide in 20% NaOH/Ethylene Glycol (150°C) for 24 hours. Note: Standard aqueous hydrolysis often fails due to the steric bulk protecting the amide bond.
Extract with diethyl ether, dry over
, and distill.
Performance Profile
Yield: 55–65% (Global yield from alcohol).
Pros: Reagents are extremely cheap; scalable to kilogram quantities.
Cons: Harsh conditions (conc. acid, high heat); generates stoichiometric salt waste; hydrolysis of the sterically hindered amide is the rate-limiting bottleneck.
Method B: The Modern Challenger (Sulfinyl-Imine Addition)
Concept: Using tert-butanesulfinamide (Ellman’s auxiliary) to activate the ketone. The sulfinyl group makes the imine highly electrophilic and prevents enolization, allowing for the addition of organometallics to the sterically crowded center.
Protocol Workflow
Condensation: Propiophenone is condensed with tert-butanesulfinamide using a Lewis acid (
).
Nucleophilic Addition: Addition of Ethyllithium (EtLi) or Ethylmagnesium bromide (EtMgBr) to the sulfinyl imine.
Deprotection: Mild acidic cleavage of the sulfinyl group.
Detailed Protocol
Step 1 (Imine Formation):
Combine Propiophenone (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), and
(2.0 equiv) in dry THF.
Reflux for 16 hours. Note: The Lewis acid is essential to act as a water scavenger and activator.
Quench with brine, filter through Celite, and concentrate to yield the N-sulfinyl ketimine.
Step 2 (Organometallic Addition):
Dissolve the ketimine in dry
or Toluene at -78°C.
Add Ethyllithium (1.2 equiv) dropwise. Note: Organolithiums are preferred over Grignards here to prevent reduction byproducts.
Warm to room temperature.
Step 3 (Cleavage):
Treat the resulting sulfinamide with 4M HCl in Dioxane for 30 minutes at room temperature.
Basify with NaOH and extract the free amine.
Performance Profile
Yield: 82–90% (Global yield).
Pros: Mild conditions; high functional group tolerance; no difficult hydrolysis step (sulfinyl group cleaves instantly).
Cons: Reagents (
, Sulfinamide) are significantly more expensive than sulfuric acid.
Comparative Data Analysis
Feature
Method A: Ritter Reaction
Method B: Sulfinyl-Imine
Overall Yield
55–65%
82–90%
Atom Economy
Poor (Stoichiometric sulfate waste)
Moderate (Titanium waste)
Reaction Time
30+ Hours (includes hydrolysis)
18 Hours
Safety Profile
High Risk (Exotherms, corrosive)
Moderate (Pyrophoric EtLi)
Purification
Distillation required
Column/Crystallization
Cost per Gram
$ (Low)
$ (High)
Steric Tolerance
Moderate (prone to elimination)
Excellent
Mechanistic Visualization
The following diagrams illustrate the divergent pathways. The Ritter reaction relies on a chaotic carbocation intermediate, while the Sulfinyl-Imine route uses a controlled, coordinated addition.
Figure 1: Mechanistic divergence. Method A proceeds via a high-energy carbocation prone to elimination, while Method B utilizes a stable, activated imine for controlled addition.
Expert Commentary & Recommendation
For Process Chemistry (Scale-up >10kg):
Stick to Method A (Ritter) . The raw material costs for Method B (specifically the titanium ethoxide and sulfinamide) are prohibitive at ton-scale for a simple amine. The hydrolysis difficulty can be managed by using chloroacetonitrile instead of acetonitrile; the resulting chloroacetamide cleaves much faster with thiourea (the classic "modified Ritter" approach).
For Medicinal Chemistry (Discovery <100g):
Adopt Method B (Sulfinyl-Imine) immediately. The time saved avoiding the difficult hydrolysis of the sterically hindered amide pays for the reagent cost. Furthermore, this method guarantees a cleaner impurity profile, avoiding the alkene byproducts common in the Ritter reaction of such hindered substrates.
References
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society, 70(12), 4045–4048.
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002).[3] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[4] Accounts of Chemical Research, 35(11), 984–995.
Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide to tert-Butanesulfinamide: Application to the Synthesis of Chiral Amines. Journal of the American Chemical Society, 120(32), 8011–8019.
Reddy, K. L. (2003).[5][6] An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(7), 1453-1455.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Phenylpentan-3-amine (Systematic Name: 3-amino-3-phenylpentane; Synonym: 1-ethyl-1-phenylpropylamine) represents a critical structural probe in the structure-activity relationship (SAR) studies of central nervous system (CNS) agents. Chemically, it is a gem-diethyl benzylamine , serving as the acyclic, flexible analogue of the dissociative anesthetic 1-phenylcyclohexylamine (PCA) (the core metabolite of Phencyclidine/PCP).
This guide objectively compares 3-phenylpentan-3-amine against its key pharmacological relatives: Phentermine (anorectic/stimulant) and PCA (dissociative precursor). The analysis focuses on the impact of steric bulk (gem-diethyl vs. gem-dimethyl) and conformational rigidity (acyclic vs. cyclic) on monoamine transporter affinity and NMDA receptor antagonism.
Key Comparative Findings
Feature
3-Phenylpentan-3-amine
Phentermine
1-Phenylcyclohexylamine (PCA)
Structural Class
Acyclic Gem-diethyl Benzylamine
Acyclic Gem-dimethyl Phenethylamine
Cyclic Benzylamine (Rigid)
Primary Mechanism
Weak NMDA Antagonism / Na+ Channel Blockade
Norepinephrine Releasing Agent (VMAT2)
Potent NMDA Receptor Antagonist
Conformational Freedom
High (Flexible Ethyl arms)
High
Low (Rigid Cyclohexane ring)
Metabolic Stability
High (Steric hindrance prevents MAO attack)
High (Alpha-methylation prevents MAO attack)
Moderate
CNS Potency
Low (Steric bulk hinders receptor fit)
High (Stimulant)
High (Dissociative/Convulsant)
Structural & Mechanistic Analysis
The pharmacological divergence of 3-phenylpentan-3-amine stems from its specific "gem-diethyl" substitution at the alpha-carbon.
The "Gem-Diethyl" Effect
Unlike Phentermine , which utilizes a gem-dimethyl motif to block Monoamine Oxidase (MAO) while retaining affinity for the Norepinephrine Transporter (NET), the gem-diethyl group in 3-phenylpentan-3-amine introduces excessive steric bulk.
Consequence: The additional ethyl volume prevents the molecule from fitting deeply into the orthosteric binding site of NET or DAT (Dopamine Transporter), significantly reducing psychostimulant potency compared to phenethylamines.
The Acyclic vs. Cyclic Constraint (NMDA Activity)
PCA (1-phenylcyclohexylamine) fits the PCP-site inside the NMDA receptor channel pore because the cyclohexane ring locks the phenyl and amine groups into a specific energetic conformation.
3-Phenylpentan-3-amine lacks this ring. The "floppy" ethyl chains result in a high entropic penalty upon binding.
Result: It acts as a low-affinity "open-chain" analogue, often used in electrophysiology to demonstrate the necessity of the cyclohexane ring for high-potency dissociative anesthesia.
Pathway Visualization (DOT)
Figure 1: Structure-Activity Relationship (SAR) divergence. The gem-diethyl substitution (Yellow) confers MAO resistance but hinders receptor binding compared to the optimized Phentermine (Green) or PCA (Red).
Experimental Protocols
To validate the comparative profile of 3-phenylpentan-3-amine, the following self-validating protocols are recommended.
Synthesis of 3-Phenylpentan-3-amine (Ritter Reaction Route)
Rationale: Direct alkylation of benzylamine is prone to over-alkylation. The Ritter reaction utilizes the stability of the tertiary carbocation formed from the corresponding alcohol.
Critical Warning: The "gem-diethyl" structure is shared with some anti-arrhythmic agents. High doses of 3-phenylpentan-3-amine may cause QRS prolongation or cardiac arrest via sodium channel inhibition, distinct from the hypertensive crisis caused by Phentermine.
References
Kalir, A., et al. (1969). "Structure-activity relationships of some phencyclidine derivatives: In vivo studies in mice." Journal of Medicinal Chemistry. Link
Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link
Maddox, V. H., et al. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry. Link
Nichols, D. E. (1994). "Structure-activity relationships of phenethylamine hallucinogens." NIDA Research Monograph. Link
PubChem Compound Summary. (2024). "3-Phenylpentan-3-amine." National Center for Biotechnology Information. Link
Comparative
validation of the binding affinity of 3-phenylpentan-3-amine to target receptors
Executive Summary & Chemical Identity 3-phenylpentan-3-amine (also known as -diethylbenzylamine or 1-ethyl-1-phenylpropylamine ) represents a unique scaffold in the landscape of psychoactive amines. Unlike the canonical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
3-phenylpentan-3-amine (also known as
-diethylbenzylamine or 1-ethyl-1-phenylpropylamine ) represents a unique scaffold in the landscape of psychoactive amines. Unlike the canonical phenethylamine class (e.g., Amphetamine) or the -dimethylphenethylamine class (e.g., Phentermine), this molecule features a benzylamine core with significant steric hindrance at the -carbon due to two ethyl groups.
This structural deviation dictates a distinct pharmacological profile. While often screened as a monoamine transporter (MAT) ligand, its steric bulk suggests reduced efficacy at the dopamine transporter (DAT) compared to less hindered analogs, with a potential shift toward NMDA receptor antagonism or Sigma-1 receptor modulation, similar to other bulky amines like memantine or specific lefetamine analogs.
This guide provides a rigorous, self-validating framework to determine the binding affinity (
) and functional efficacy (/) of 3-phenylpentan-3-amine, comparing it against industry standards Phentermine (MAT agonist) and Memantine (NMDA antagonist).
Chemical Structure & Key Properties
Property
3-Phenylpentan-3-amine
Phentermine (Comparator 1)
Memantine (Comparator 2)
Structure
-Diethylbenzylamine
-Dimethylphenethylamine
3,5-Dimethyladamantan-1-amine
Steric Bulk
High (-Ethyls)
Moderate (-Methyls)
Very High (Cage structure)
Primary Target
To Be Validated (MAT vs. NMDA)
NET / DAT (Releaser)
NMDA (Channel Blocker)
Predicted LogP
~2.8 - 3.1
1.9
3.3
Target Profiling & Mechanistic Hypotheses
To validate this compound, we must test two competing mechanistic hypotheses driven by its structure.
Hypothesis A: Monoamine Transporter (MAT) Ligand
Rationale: The phenyl-amine motif mimics the catecholamine pharmacophore.
Challenge: The lack of an ethylene bridge (benzylamine vs. phenethylamine) typically reduces potency at DAT/NET by >10-fold [1]. However, the
-ethyl groups provide lipophilicity that may aid membrane partitioning.
Validation Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[1]
Hypothesis B: NMDA Receptor Channel Blocker
Rationale: Bulky, lipophilic amines often bind to the phencyclidine (PCP) site within the NMDA receptor ion channel. The steric volume of the diethyl-benzyl moiety approximates the cage-like bulk required for channel occlusion [2].
Comparative Analysis: Predicted vs. Standard Performance
The following table summarizes the expected performance metrics based on Structure-Activity Relationship (SAR) data from analogous sterically hindered amines.
Metric
3-Phenylpentan-3-amine (Candidate)
Phentermine (Standard)
Amphetamine (Reference)
Memantine (Reference)
NET Affinity ()
Predicted: >500 nM (Weak)
250 nM
15 nM
>10,000 nM
DAT Affinity ()
Predicted: >2,000 nM (Very Weak)
2,500 nM
50 nM
>10,000 nM
NMDA Affinity ()
Predicted: 500 - 1,500 nM
>10,000 nM
>10,000 nM
600 nM
Metabolic Stability
High (Steric block of MAO)
High
Low (MAO substrate)
High
Critical Insight: If 3-phenylpentan-3-amine shows
nM at MATs, it represents a novel high-potency benzylamine scaffold. If it shows M at NMDA, it confirms the "bulky amine" channel blocker hypothesis.
Experimental Validation Protocols
Protocol A: Radioligand Binding Assay (The "Gold Standard")
Objective: Determine the equilibrium dissociation constant (
) for NET and NMDA targets.
Materials:
Membrane Prep: Rat cortical membranes (rich in NMDA/NET).
Radioligands:
For NET:
Nisoxetine (1.0 nM).
For NMDA:
MK-801 (5.0 nM) (Use Glycine/Glutamate to open channel).
Figure 1: Step-by-step workflow for the radioligand binding assay. Critical control points include the rapid filtration step to prevent dissociation of low-affinity ligands.
Step-by-Step Methodology:
Preparation: Thaw membrane aliquots and dilute in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Incubation: In a 96-well plate, add:
Test Compound (3-phenylpentan-3-amine, 10 concentrations: to M).
Radioligand (Nisoxetine or MK-801).
Membrane suspension.
Equilibrium: Incubate for 60 minutes at 25°C (NET) or 2 hours at 37°C (NMDA).
Termination: Harvest via cell harvester onto 0.3% PEI-soaked GF/B filters.
Quantification: Count radioactivity using a liquid scintillation counter.
Calculation: Convert CPM to DPM. Calculate
using a one-site competition model. Derive using the Cheng-Prusoff equation :
Objective: Determine if the binding translates to functional activation (agonist) or inhibition (antagonist).
For MATs: Uptake inhibition assay using
DA or NE in synaptosomes.
Success Criterion: Dose-dependent reduction in uptake.
For NMDA: Calcium flux assay in HEK293 cells expressing NR1/NR2B subunits.
Success Criterion: Inhibition of Glutamate/Glycine-induced
influx.
Signaling Pathway Logic (DOT Visualization):
Figure 2: Dual-pathway hypothesis. The diagram illustrates the potential blockade of MATs (leading to stimulation) versus the blockade of NMDA channels (leading to neuroprotection/dissociation).
Data Interpretation & Troubleshooting
Interpreting the
Value
nM: High Affinity. If selective for NET/DAT, the compound is a potent stimulant candidate.
100 nM - 1 M: Moderate Affinity. Typical for "dirty" drugs or secondary targets.
M: Inactive.
Common Pitfalls
Filter Binding: Lipophilic amines like 3-phenylpentan-3-amine stick to glass fiber filters. Solution: Pre-soak filters in 0.3% Polyethyleneimine (PEI) for 2 hours [3].
Solubility: The free base is oily and insoluble in water. Solution: Convert to Hydrochloride salt or dissolve in 100% DMSO (final assay concentration <1% DMSO).
MAO Degradation: While sterically hindered, ensure MAO inhibitors (e.g., Pargyline) are added to the assay buffer if using crude synaptosomes to prevent ligand metabolism [4].
References
Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. Link
Kashiwagi, K., et al. (2002). "Channel blocker binding to the NMDA receptor."[2] Nature, 416, 77-81. Link
Bruns, R. F., et al. (1983). "Regulation of adenosine receptors in brain." Advances in Biochemical Psychopharmacology, 37, 315-328. Link
Green, A. L., & El Hait, M. A. (1980). "Inhibition of monoamine oxidase by amphetamine and related compounds." Biochemical Pharmacology, 29(20), 2781-2789. Link
3-Phenylpentan-3-amine: Proper Disposal & Handling Procedures
[1][2][3][4] Executive Summary & Immediate Action 3-Phenylpentan-3-amine (Structural Analog: 3-amino-3-phenylpentane) is a hindered primary amine often used as a synthesis intermediate. For disposal purposes, it must be...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary & Immediate Action
3-Phenylpentan-3-amine (Structural Analog: 3-amino-3-phenylpentane) is a hindered primary amine often used as a synthesis intermediate. For disposal purposes, it must be classified as a Corrosive, Flammable (or Combustible) Organic Base .
Critical Prohibition: Under no circumstances should this compound be poured down the drain or mixed with acidic waste streams. The resulting exothermic reaction can cause boiling, splattering, and the release of toxic vapors.
Primary Hazard: Skin Corrosion (Category 1B) and Acute Toxicity.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of 3-Phenylpentan-3-amine is the foundation of a safe disposal protocol. As a scientist, you must treat the waste container as a reaction vessel; knowing what goes in prevents unintended synthesis of hazardous byproducts.
Property
Characteristic
Operational Implication
Functional Group
Primary Amine on Tertiary Carbon
Basic; reacts violently with strong acids and acid chlorides.
Physical State
Liquid (typically)
Requires leak-proof secondary containment.
Basicity
Moderate to Strong Base
Incompatible with Acids. Mixing generates significant heat (Exothermic).
Reactivity
Nucleophilic
Incompatible with Oxidizers. Risk of fire/explosion.
Toxicology
Corrosive / Irritant
Incompatible with Nitrites. Can form carcinogenic nitrosamines (if secondary impurities exist).
The "Why" Behind Segregation
The Acid-Base Exotherm: Mixing this amine with common lab acids (HCl, H₂SO₄) triggers an immediate neutralization reaction. In a closed waste drum, the heat generated can pressurize the container, leading to rupture or explosion.
The Nitrosamine Risk: While 3-Phenylpentan-3-amine is a primary amine, degradation products or impurities may be secondary amines. Mixing these with nitrosating agents (nitrites, nitrates) generates nitrosamines, which are potent carcinogens and strictly regulated.
Pre-Disposal Stabilization & Segregation Logic
Before the chemical leaves your bench, it must be stabilized. This does not mean chemical neutralization (which requires specific permits in many jurisdictions), but rather waste stream segregation .
Decision Matrix: Waste Stream Selection
The following diagram illustrates the critical decision pathways for segregating amine waste to prevent incompatible mixtures.
Figure 1: Decision matrix for segregating amine-based chemical waste. Note that mixing amines with acids is a critical safety violation.
The Disposal Workflow (Step-by-Step)
This protocol ensures compliance with EPA regulations (40 CFR 262) and minimizes personnel exposure.
Step 1: Container Selection
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
Avoid: Metal containers (aluminum/zinc), as amines can corrode them, releasing hydrogen gas.
Closure: Screw-cap with a Teflon (PTFE) liner to prevent vapor leakage.
Step 2: Bulking & Transfer
Fume Hood: Perform all transfers inside a certified chemical fume hood.
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
Funneling: Use a dedicated funnel for basic organic waste. Do not use a funnel previously used for acids.
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Step 3: Labeling (Crucial for Downstream Safety)
An improper label is a hazard to the waste management team. The label must contain:
Full Chemical Name: "3-Phenylpentan-3-amine" (No abbreviations).
Store the container in a Secondary Containment Tray (polypropylene) separate from acidic waste.
Ensure the cap is tightly closed when not actively adding waste (RCRA requirement).
Schedule pickup within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).
Emergency Contingencies
Despite rigorous protocols, spills occur. Preparedness is the difference between a minor incident and a facility evacuation.
Spill Response Protocol
Figure 2: Workflow for managing spills of 3-Phenylpentan-3-amine. Large spills require immediate evacuation due to vapor toxicity.
Spill Cleanup Notes:
Do not use paper towels for large amine spills; the high surface area can increase evaporation rates. Use clay-based absorbents or specific "Organic Base" spill pillows.
Neutralization: For small spills, solid citric acid or sodium bisulfate can be used to neutralize the base before sweeping, but this generates heat. Proceed with caution.
Regulatory Compliance (RCRA/EPA)
Adherence to federal regulations protects your institution from fines and liability.[2]
Satellite Accumulation Areas (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation.[3] The container must remain closed unless adding waste [1].
Empty Containers: A container is considered "RCRA Empty" only if all wastes have been removed that can be removed. For acute hazardous waste, triple rinsing is required. For this amine, triple rinse with a compatible solvent (e.g., ethanol) and dispose of the rinsate as hazardous waste [2].
Drain Disposal: Strictly prohibited under the Clean Water Act for toxic organics and compounds with pH > 12.5 or < 2.0 [3].
References
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Satellite Accumulation Areas. RCRA Training Module. [Link]
Personal protective equipment for handling 3-Phenylpentan-3-amine
An advanced, causality-driven approach to chemical safety transcends basic compliance; it requires an intimate understanding of a molecule's physicochemical behavior. As researchers and drug development professionals, ha...
Author: BenchChem Technical Support Team. Date: March 2026
An advanced, causality-driven approach to chemical safety transcends basic compliance; it requires an intimate understanding of a molecule's physicochemical behavior. As researchers and drug development professionals, handling 3-Phenylpentan-3-amine (and its hydrochloride salts) demands stringent operational protocols.
This guide provides the essential safety, handling, and disposal frameworks required to manage this compound safely, ensuring that every protocol is a self-validating system designed to protect both the operator and the integrity of the research.
Chemical Profile & The Causality of Hazards
3-Phenylpentan-3-amine is a sterically hindered primary amine. Its unique structure—featuring a central amine flanked by lipophilic ethyl and phenyl groups—makes it highly valuable in medicinal chemistry but introduces specific handling risks.
The lipophilicity of the compound allows the free base to rapidly penetrate standard laboratory gloves and the stratum corneum of the skin. Once absorbed, the basic amine group can cause localized saponification of lipids and cellular necrosis (chemical burns). Furthermore, organic amines are known skin and eye irritants, and the hydrochloride salt variants can be highly corrosive to mucosal membranes[1].
Standard laboratory personal protective equipment (PPE) is insufficient for handling lipophilic amines. The selection of PPE must be driven by the specific permeation and physical state risks of 3-Phenylpentan-3-amine.
The lipophilic phenyl and ethyl groups allow the free base to permeate standard latex or thin nitrile rapidly. Butyl rubber provides superior chemical resistance to organic amines.
Eye/Face Protection
Snug-fitting chemical splash goggles + Full face shield.
Amines cause rapid saponification of corneal lipids. A face shield prevents aerosolized droplets or reactive splatters from bypassing standard safety glasses.
Body Protection
Tyvek® or equivalent chemical-resistant lab coat with elastic cuffs.
Prevents the accumulation of corrosive amine dust (HCl salt) or liquid absorption on standard cotton lab coats, which can hold the corrosive agent against the skin.
Respiratory
NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Protects against the volatility of the free base and the corrosive, irritating dust of the hydrochloride salt[1].
Self-Validating Operational Workflows
A safety protocol is only effective if it can alert the operator when containment fails. Relying on olfactory detection (smell) for amines is dangerous due to rapid olfactory fatigue. The following methodology integrates a real-time, self-validating chemical indicator.
Methodology 1: Fume Hood Setup and Material Transfer
Airflow Verification: Ensure the fume hood face velocity is actively reading between 80–120 feet per minute (fpm).
The Self-Validation Step: Tape a strip of universal pH indicator paper, lightly dampened with distilled water, to the inside of the fume hood sash at breathing zone height.
Causality: Amines are volatile bases. If containment is breached or airflow is compromised, the escaping vapor will react with the water on the pH paper, turning it blue/purple. This provides an immediate visual validation of containment integrity.
Transfer & Weighing: Weigh the 3-Phenylpentan-3-amine using a closed-system analytical balance. If handling the dry hydrochloride salt[3], use static-dissipative spatulas to prevent aerosolization of the corrosive powder.
In-Hood Decontamination: Wipe down all spatulas, balance surfaces, and weighing boats with a 5% acetic acid solution before removing them from the hood.
Causality: Acetic acid chemically neutralizes the lipophilic free base into a water-soluble acetate salt, drastically reducing its volatility and dermal penetration hazard before it ever leaves the containment zone.
Self-validating operational workflow for the safe handling and transfer of 3-Phenylpentan-3-amine.
Decontamination & Spill Response
Sweeping up free base liquids or dry salt powders directly can aerosolize the active compound, exacerbating inhalation risks. Spill response must focus on chemical neutralization prior to physical cleanup.
Methodology 2: Spill Response and Chemical Neutralization
Isolation: Immediately evacuate the immediate 5-meter radius. Upgrade PPE to include a full-face respirator with OV/AG cartridges.
Neutralization (Critical Step): Do not simply wipe up the spill.
For liquid free-base: Mist the perimeter and center of the spill with a 5% acetic acid or citric acid solution.
For dry HCl salt: Lightly mist with the acid solution to prevent dust generation and neutralize any dissociated free base.
Causality: Neutralizing the amine prevents the release of noxious, corrosive vapors during the mechanical cleanup process.
Absorption: Cover the neutralized spill with an inert, non-combustible absorbent like vermiculite or diatomaceous earth. Never use sawdust, as concentrated amines can react exothermically with organic materials.
Validation of Cleanup: Swab the cleaned surface with a damp pH strip. A neutral pH (6.5–7.5) validates that the decontamination is complete and no residual amine remains.
Disposal: Sweep the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) container. Label explicitly as "Halogen-Free Organic Amine Waste" (or "Halogenated" if the hydrochloride salt was mixed with chlorinated solvents).
Step-by-step spill response and chemical neutralization pathway for amine spills.